CYM5181
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
5-(3,4-diethoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H17N3O3/c1-3-21-14-6-5-13(11-15(14)22-4-2)17-19-16(20-23-17)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3 |
InChI Key |
MMKXHTDCKLZHIM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CYM5181; CYM 5181; CYM-5181. |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of CYM5181, a Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the mechanism of action for CYM5181, a novel agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking, vascular integrity, and cellular proliferation.[1][2][3] Agonism of S1P1 is a key therapeutic strategy for autoimmune diseases like multiple sclerosis.[4][5] This guide elucidates the core signaling pathways, presents quantitative pharmacological data, and details the experimental protocols used to characterize the activity of S1P1 agonists such as this compound.
Core Mechanism of Action: S1P1 Receptor Activation
This compound acts as a selective agonist at the S1P1 receptor. Like the endogenous ligand, sphingosine-1-phosphate (S1P), this compound binds to the receptor and induces a conformational change. This change facilitates the coupling and activation of intracellular heterotrimeric G proteins. The S1P1 receptor couples exclusively to the Gαi/o family of G proteins. Upon activation, the Gαi subunit dissociates from the Gβγ dimer, and both components proceed to modulate the activity of downstream effector proteins, initiating a cascade of intracellular signaling events.
Downstream Signaling Pathways
Activation of the Gαi-protein by an S1P1 agonist like this compound triggers two primary signaling cascades that are crucial for mediating the receptor's physiological effects: the PI3K/Akt pathway and the Ras/Raf/MEK/ERK pathway.
-
PI3K/Akt Pathway: The Gβγ subunit released upon G-protein activation can stimulate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for Akt (also known as Protein Kinase B). This leads to the phosphorylation and activation of Akt, a key regulator of cell survival, proliferation, and growth. S1P1-mediated Akt activation is essential for its role in cardioprotection and T-cell regulation.
-
Ras/Raf/MEK/ERK Pathway: S1P1 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade. This pathway often involves the Gβγ subunits activating Src kinases, which can then lead to the activation of the small GTPase Ras. Ras initiates a phosphorylation cascade through Raf, MEK1/2, and finally Extracellular signal-regulated kinases 1/2 (ERK1/2). The activation of ERK1/2 is associated with cell survival and proliferation.
Quantitative Pharmacological Data
The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50) or the negative logarithm of this value (pEC50). This compound is a potent S1P1 agonist. Data for this compound and its chemically optimized analogue, CYM-5442, are summarized below.
| Compound | Target | Assay Type | Potency (pEC50) | Potency (EC50) | Reference |
| This compound | Human S1P1 | CRE-β-lactamase | 8.47 | ~3.4 nM | |
| CYM-5442 | Human S1P1 | CRE-β-lactamase | 8.91 | ~1.2 nM | |
| CYM-5442 | E¹²¹A S1P1 | p42/p44 MAPK | - | 134 nM |
Note: The CRE-β-lactamase assay is a functional assay that measures the inhibition of forskolin-stimulated cAMP response element (CRE) transcription, which is a downstream consequence of Gαi activation.
Key Pharmacodynamic Effects
Receptor Internalization and Lymphopenia
A hallmark of S1P1 receptor agonism is the induction of receptor internalization and degradation. Continuous stimulation by an agonist like this compound leads to the recruitment of β-arrestin, which promotes the endocytosis of the receptor from the cell surface. On lymphocytes, S1P1 is required for their egress from secondary lymphoid organs (SLOs) into circulation. By inducing S1P1 internalization, agonists render lymphocytes unresponsive to the natural S1P gradient, trapping them within the SLOs. This results in a rapid, reversible, and profound reduction in the number of circulating lymphocytes, a state known as lymphopenia. This sequestration of lymphocytes is the primary therapeutic mechanism for S1P1 agonists in autoimmune diseases. The optimized version of this compound, CYM-5442, was shown to decrease white blood cell counts in mice by 64% five hours after administration.
Experimental Protocols
Characterizing the mechanism of an S1P1 agonist like this compound involves several key in vitro assays to measure receptor binding, G-protein activation, downstream signaling, and cellular responses.
GTPγS Binding Assay
This assay directly measures the activation of G proteins by a GPCR agonist. It relies on the principle that agonist binding promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS or a Europium-labeled GTPγS, is used to quantify this activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human S1P1 receptor.
-
Reaction Mixture: In a microplate, combine the prepared membranes with an assay buffer containing GDP, MgCl₂, and the test compound (e.g., this compound) at various concentrations.
-
Initiation: Start the reaction by adding labeled GTPγS (e.g., [³⁵S]GTPγS).
-
Incubation: Incubate the plate, typically for 60 minutes at 30°C, to allow for agonist-stimulated GTPγS binding.
-
Termination & Separation: Stop the reaction by rapid filtration through a filtermat, which traps the membranes while allowing unbound GTPγS to pass through. Wash the filters to remove non-specific binding.
-
Detection: Quantify the amount of bound labeled GTPγS using a scintillation counter (for [³⁵S]) or time-resolved fluorescence (for Eu-GTP).
-
Data Analysis: Plot the specific binding against the logarithm of the agonist concentration to generate a dose-response curve and determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key step in receptor desensitization and internalization. Enzyme Fragment Complementation (EFC) technologies, such as the PathHunter assay, are commonly used.
Methodology:
-
Cell Line: Use an engineered cell line co-expressing the S1P1 receptor fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA).
-
Cell Plating: Plate the cells in a microplate and incubate to allow for adherence.
-
Compound Addition: Add the test agonist (this compound) at various concentrations to the cells.
-
Incubation: Incubate for 60-90 minutes at 37°C. Agonist binding to S1P1-PK induces a conformational change that recruits β-arrestin-EA.
-
Complementation: The proximity of the two enzyme fragments (PK and EA) forces their complementation, forming an active β-galactosidase enzyme.
-
Detection: Add a chemiluminescent substrate for the reconstituted enzyme and incubate for 60 minutes in the dark.
-
Signal Reading: Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot luminescence versus agonist concentration to determine the EC50 for β-arrestin recruitment.
Receptor Internalization Assay
This assay quantifies the agonist-induced removal of S1P1 receptors from the cell surface. This can be achieved using various methods, including fluorescence imaging or antibody-based detection of surface receptors.
Methodology (ELISA-based):
-
Cell Culture: Grow cells expressing an epitope-tagged (e.g., HA-tag) S1P1 receptor in a multi-well plate.
-
Agonist Treatment: Treat the cells with this compound at various concentrations for a defined period (e.g., 30-60 minutes) at 37°C to induce internalization.
-
Fixation: Gently wash the cells with cold PBS and fix with paraformaldehyde. It is crucial not to permeabilize the cells to ensure only surface receptors are detected.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Primary Antibody: Incubate with a primary antibody directed against the external epitope tag (e.g., anti-HA).
-
Secondary Antibody: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Wash thoroughly and add an HRP substrate (e.g., TMB). Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: A decrease in absorbance corresponds to a reduction in surface receptors. Plot the percentage of remaining surface receptors against the agonist concentration to determine the EC50 for internalization.
Conclusion
This compound is a potent S1P1 receptor agonist that functions by activating Gαi-mediated signaling. This leads to the stimulation of pro-survival pathways, including PI3K/Akt and MEK/ERK. A key pharmacodynamic consequence of its mechanism is the induction of S1P1 receptor internalization on lymphocytes, which prevents their egress from lymphoid tissues and results in peripheral lymphopenia. This action forms the basis of its therapeutic potential in autoimmune disorders. The characterization of this mechanism relies on a suite of in vitro functional assays that quantify G-protein activation, downstream signaling, and cellular responses.
References
- 1. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate Receptor 1 as a Useful Target for Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Development of CYM5181: A Novel S1P1 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CYM5181 emerged as a novel small molecule agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking and immune modulation. This technical guide details the discovery and early-stage development of this compound, highlighting its identification through high-throughput screening and its initial characterization. While this compound itself did not advance to clinical trials, its discovery paved the way for the development of chemically optimized analogs, such as CYM-5442, which have been further investigated for their therapeutic potential. This document provides a comprehensive overview of the experimental data, detailed protocols for key assays, and a visualization of the associated signaling pathways relevant to the study of this compound and its successors.
Introduction
The sphingosine-1-phosphate receptor 1 (S1P1) has been a focal point for therapeutic intervention in autoimmune diseases due to its essential role in regulating the egress of lymphocytes from lymphoid organs. The approval of fingolimod (FTY720), a non-selective S1P receptor modulator, for the treatment of multiple sclerosis validated this approach and spurred the search for more selective S1P1 agonists with improved safety profiles. The discovery of this compound was a result of these efforts, originating from a screening campaign to identify novel S1P receptor agonists.
Discovery of this compound
This compound was identified as a hit in a high-throughput screen designed to discover novel agonists for S1P receptors. While the primary focus of published research shifted to its chemically optimized derivative, CYM-5442, the initial discovery of this compound was a critical first step.
From Hit to Lead Optimization
This compound served as a foundational scaffold for further chemical optimization, leading to the synthesis of CYM-5442. This analog exhibited enhanced potency and selectivity for the S1P1 receptor.
Mechanism of Action
This compound and its analog CYM-5442 act as agonists at the S1P1 receptor. Upon binding, they activate intracellular signaling cascades that lead to the internalization and degradation of the receptor. This functional antagonism prevents lymphocytes from responding to the natural S1P gradient, thereby sequestering them within the lymph nodes and reducing their circulation in the periphery.
S1P1 Signaling Pathway
Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Furthermore, S1P1 activation stimulates the p42/p44 mitogen-activated protein kinase (MAPK) pathway, also known as the ERK pathway.
In-Depth Pharmacological Profile of CYM5181: A Technical Guide for Researchers
For Immediate Release
An in-depth analysis of CYM5181, a novel agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), reveals its significant potential in immunological research and drug development. This technical guide provides a comprehensive overview of its pharmacological properties, experimental validation, and the signaling pathways it modulates.
This compound has been identified as a potent and effective agonist of the S1P1 receptor, a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking and endothelial barrier function. Its ability to selectively activate S1P1 makes it a valuable tool for studying the physiological and pathological processes mediated by this receptor, with potential therapeutic applications in autoimmune diseases, multiple sclerosis, and transplant rejection.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Assay Type | Cell Line | Reference |
| pEC50 | -8.47 | CRE-β-lactamase reporter assay | CHO cells stably expressing human S1P1 | [1] |
| Binding Affinity (Ki) | Data not available in the reviewed literature. | - | - | - |
| Maximal Efficacy (Emax) | Described as having "full pharmacological efficacy" in vivo, but a specific quantitative value for this compound is not provided in the primary literature. A chemically optimized version, CYM-5442, is reported as a partial agonist (70% of S1P) in a p42/p44 MAPK phosphorylation assay. | p42/p44 MAPK phosphorylation assay | CHO-K1 cells | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the S1P1 receptor. As a GPCR, S1P1 is coupled to the Gi/o family of heterotrimeric G proteins. Upon agonist binding, a conformational change in the receptor leads to the dissociation of the G protein subunits (Gαi/o and Gβγ).
The dissociated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway and the Ras-MAPK pathway, resulting in the phosphorylation of extracellular signal-regulated kinases (ERK), p42/p44 MAPK.[3][4][5]
Experimental Protocols
The pharmacological profile of this compound was established using key in vitro functional assays. The detailed methodologies for these experiments are crucial for the replication and extension of these findings.
CRE-β-lactamase Reporter Gene Assay
This assay measures the ability of an agonist to inhibit the forskolin-stimulated production of cAMP.
Protocol:
-
Cell Culture: CHO cells stably co-expressing the human S1P1 receptor and a β-lactamase reporter gene under the control of a cAMP response element (CRE) are cultured in appropriate media.
-
Cell Plating: Cells are harvested and seeded into 384-well plates and incubated overnight.
-
Compound Addition: Increasing concentrations of this compound or control compounds are added to the wells.
-
Forskolin Stimulation: Forskolin is added to all wells (except for negative controls) to stimulate adenylyl cyclase and increase cAMP production.
-
Incubation: The plates are incubated for a defined period (e.g., 4 hours) at 37°C.
-
Substrate Addition: A FRET-based β-lactamase substrate (e.g., CCF4-AM) is added to each well.
-
Detection: The plates are incubated at room temperature to allow for the enzymatic reaction, and the fluorescence is read on a plate reader capable of measuring the emission ratio to determine β-lactamase activity.
-
Data Analysis: The inhibition of forskolin-stimulated β-lactamase expression is used to determine the potency (pEC50) of the agonist.
p42/p44 MAPK Phosphorylation Assay
This assay quantifies the activation of the ERK signaling pathway downstream of S1P1 receptor activation.
Protocol:
-
Cell Culture and Transfection: CHO-K1 cells are transiently transfected with the human wild-type S1P1 receptor.
-
Cell Plating and Serum Starvation: Transfected cells are plated and then serum-starved for a period (e.g., 16 hours) to reduce basal MAPK activity.
-
Compound Stimulation: Cells are stimulated with various concentrations of this compound or a control agonist for a short duration (e.g., 5-10 minutes).
-
Cell Lysis: The cells are washed and then lysed to extract total cellular proteins.
-
ELISA or Western Blot:
-
ELISA: A phosphospecific cell-based ELISA is used to quantify the amount of phosphorylated p42/p44 MAPK relative to the total amount of the protein.
-
Western Blot: Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated p42/p44 MAPK and total p42/p44 MAPK.
-
-
Detection and Analysis: The signal from the phosphorylated protein is normalized to the total protein signal, and the data is used to generate dose-response curves to determine the EC50 and Emax of the agonist.
References
- 1. S1PR1 - Wikipedia [en.wikipedia.org]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
CYM5181: A Technical Guide to its S1P1 Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity of CYM5181 for the Sphingosine-1-Phosphate Receptor 1 (S1P1). This compound is a novel small molecule agonist for S1P1, a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking, endothelial barrier function, and vascular maturation.[1][2][3] Understanding the specific interaction of this compound with S1P1 is crucial for its potential therapeutic applications.
Quantitative Data Summary
CYM-5442, a chemically optimized successor to this compound, has been extensively characterized for its selectivity across the S1P receptor family. Although direct selectivity data for this compound is not published, the data for CYM-5442 provides valuable context, demonstrating high selectivity for S1P1.
| Compound | Receptor Subtype | Agonist Format (EC₅₀) | Antagonist Format (IC₅₀) |
| This compound | S1P1 | pEC₅₀ = -8.47 | Not Available |
| S1P2 | Not Available | Not Available | |
| S1P3 | Not Available | Not Available | |
| S1P4 | Not Available | Not Available | |
| S1P5 | Not Available | Not Available | |
| CYM-5442 | S1P1 | 1.35 ± 0.25 nM | N.A. |
| S1P2 | N.A. | N.A. | |
| S1P3 | N.A. | N.A. | |
| S1P4 | N.A. | N.D. | |
| S1P5 | 20% at 10 µM | N.D. |
N.A. denotes no activity observed. N.D. denotes not determined.
Experimental Protocols
The determination of the binding affinity and functional selectivity of compounds like this compound for S1P1 involves a variety of in vitro assays. Below are detailed methodologies for key experiments typically employed in this characterization.
Radioligand Competitive Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound. It measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Protocol:
-
Membrane Preparation:
-
Cells stably expressing the human S1P1 receptor are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Protein concentration is determined using a standard method like the BCA assay.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation (containing a defined amount of protein), a fixed concentration of a suitable radioligand for S1P1 (e.g., [³²P]S1P or a tritiated S1P1 antagonist), and varying concentrations of the unlabeled test compound (this compound).
-
The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled high-affinity S1P1 ligand and is subtracted from the total binding to yield specific binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a GPCR upon agonist binding. S1P1 primarily couples to Gᵢ proteins. Agonist stimulation promotes the exchange of GDP for GTP on the Gα subunit. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the S1P receptor of interest as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with varying concentrations of the agonist (e.g., this compound).
-
Add a fixed concentration of [³⁵S]GTPγS and GDP to the reaction mixture. GDP is included to suppress basal GTPγS binding.
-
The incubation is carried out in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a filter plate to separate the membrane-bound [³⁵S]GTPγS from the free form.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
-
Data Analysis:
-
Basal binding (in the absence of agonist) is subtracted from the agonist-stimulated binding to determine the net stimulation.
-
The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal stimulation, is calculated by fitting the concentration-response data to a sigmoidal curve.
-
Mandatory Visualizations
S1P1 Signaling Pathway
Caption: S1P1 Signaling Pathway Activated by this compound.
Experimental Workflow for Radioligand Competitive Binding Assay
Caption: Workflow for Radioligand Competitive Binding Assay.
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-protein-coupled receptor S1P1 acts within endothelial cells to regulate vascular maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure and function of the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The S1P1 Agonist CYM5181: A Technical Guide for Studying Lymphocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CYM5181, a novel sphingosine-1-phosphate receptor 1 (S1P1) agonist, and its application in the study of lymphocyte trafficking. By modulating the S1P1 receptor, this compound offers a valuable tool to investigate the molecular mechanisms governing immune cell migration and to explore potential therapeutic interventions for autoimmune diseases. This document synthesizes available data on this compound and its closely related analog, CYM-5442, to provide a comprehensive resource on its mechanism of action, quantitative effects, and relevant experimental protocols.
Core Concept: S1P1 Agonism and Lymphocyte Sequestration
The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, is a critical process in immune surveillance and response. This trafficking is tightly regulated by the sphingosine-1-phosphate (S1P) gradient, which is high in the blood and lymph and low within the lymphoid tissues. Lymphocytes express the S1P1 receptor, and upon binding to S1P, are guided out of the lymph nodes and into circulation.
S1P1 agonists, like this compound, mimic the action of S1P, leading to the internalization and downregulation of the S1P1 receptor on lymphocytes. This renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the secondary lymphoid organs. The resulting reduction in circulating lymphocytes, known as lymphopenia, is a hallmark of S1P1 receptor modulation and a key measure of compound activity in vivo.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its more optimized analog, CYM-5442, which shares a similar mechanism of action.
Table 1: In Vitro Potency of this compound
| Compound | Parameter | Value | Assay System |
| This compound | pEC50 | -8.47 | CRE-beta-lactamase reporter assay in S1P1-expressing CHO cells |
Table 2: In Vivo Effects of CYM-5442 on Peripheral Blood Lymphocyte Counts in Mice
| Treatment | Time Point | T-Lymphocytes (% of Vehicle) | B-Lymphocytes (% of Vehicle) |
| CYM-5442 (10 mg/kg) | 3 hours | ~20% | ~15% |
| CYM-5442 (10 mg/kg) | 24 hours | ~100% (recovery) | ~100% (recovery) |
| Fingolimod (0.2 mg/kg) | 3 hours | ~20% | ~15% |
| Fingolimod (0.2 mg/kg) | 24 hours | ~20% | ~15% |
Data for CYM-5442 is derived from studies on a mouse model of Experimental Autoimmune Encephalomyelitis (EAE). This compound is a chemically optimized version of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the S1P1 signaling pathway and a general experimental workflow for studying lymphocyte sequestration.
Caption: S1P1 signaling pathway activated by this compound.
Caption: Experimental workflow for in vivo lymphocyte sequestration assay.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effect on lymphocyte trafficking.
In Vitro S1P1 Receptor Activation Assay (CRE-beta-lactamase Reporter Assay)
This protocol is adapted from the methodology used to characterize the potency of this compound.
Objective: To determine the potency (EC50) of this compound in activating the S1P1 receptor.
Materials:
-
CHO-K1 cells stably co-expressing human S1P1 receptor and a CRE-beta-lactamase reporter gene.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, penicillin/streptomycin, and G418).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
This compound.
-
Beta-lactamase substrate (e.g., LiveBLAzer™-FRET B/G Substrate).
-
384-well black-walled, clear-bottom assay plates.
Procedure:
-
Cell Culture: Maintain the S1P1-CHO-K1-CRE-bla cells in appropriate culture medium.
-
Cell Plating: Seed the cells into 384-well assay plates at a density of 10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: a. Remove the culture medium from the wells. b. Add the diluted this compound to the respective wells. c. Add forskolin to all wells to stimulate cAMP production. d. Incubate the plate for 5 hours at 37°C in a CO2 incubator.
-
Substrate Loading: Add the beta-lactamase substrate to each well and incubate for 2 hours at room temperature in the dark.
-
Data Acquisition: Read the plate on a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET substrate.
-
Data Analysis: Calculate the ratio of emission signals to determine beta-lactamase activity. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the pEC50.
In Vivo Lymphocyte Sequestration Assay
This protocol is a generalized procedure based on studies with the closely related S1P1 agonist, CYM-5442.
Objective: To evaluate the effect of this compound on peripheral blood lymphocyte counts in vivo.
Materials:
-
C57BL/6 mice (8-12 weeks old).
-
This compound.
-
Vehicle control (e.g., 0.5% methylcellulose in water).
-
Anesthetic (e.g., isoflurane).
-
Blood collection supplies (e.g., EDTA-coated micro-hematocrit tubes).
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-mouse CD4, CD8, B220).
-
Red blood cell lysis buffer.
-
FACS buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Drug Administration: a. Prepare a solution or suspension of this compound in the vehicle at the desired concentration. b. Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection). A dose-response study is recommended to determine the optimal dose.
-
Blood Collection: a. At predetermined time points (e.g., 3, 6, 12, and 24 hours post-administration), collect a small volume of peripheral blood (e.g., 20-50 µL) from each mouse via retro-orbital or submandibular bleeding under anesthesia.
-
Sample Processing for Flow Cytometry: a. Transfer the blood to tubes containing FACS buffer. b. Add the antibody cocktail for staining lymphocyte surface markers and incubate in the dark. c. Lyse the red blood cells using a lysis buffer. d. Wash the cells with FACS buffer and resuspend them for analysis.
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: a. Gate on the lymphocyte population based on forward and side scatter. b. Identify and quantify the different lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells). c. Calculate the absolute counts of each lymphocyte subset. d. Compare the lymphocyte counts in the this compound-treated groups to the vehicle-treated group at each time point.
Conclusion
This compound is a potent S1P1 agonist that serves as a valuable research tool for investigating the intricate process of lymphocyte trafficking. By inducing a transient and reversible lymphopenia, it allows for the controlled study of the consequences of lymphocyte sequestration in various physiological and pathological contexts. The experimental protocols outlined in this guide provide a foundation for researchers to effectively utilize this compound and related compounds to further our understanding of S1P1 signaling and its role in immune regulation. The provided quantitative data offers a benchmark for experimental design and interpretation of results. Further studies are warranted to fully elucidate the dose-response relationship and the precise kinetics of lymphocyte sequestration induced by this compound in different experimental models.
Investigating the Role of CYM5181 in Immune Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5181 is a novel agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in the regulation of immune cell trafficking. As an S1P1 agonist, this compound holds potential for therapeutic applications in autoimmune diseases and other inflammatory conditions by modulating the immune system. This technical guide provides an in-depth overview of the available data on this compound and its closely related, chemically optimized analogue, CYM-5442. The guide details its mechanism of action, effects on immune cells, and relevant experimental protocols to facilitate further research and development.
Data Presentation
Quantitative data for this compound is limited in publicly available literature. However, studies on its more potent derivative, CYM-5442, provide valuable insights into the functional consequences of S1P1 agonism by this class of molecules.
Table 1: In Vitro Activity of S1P1 Agonists
| Agonist | Parameter | Value | Cell Line | Assay |
| This compound | pEC50 | -8.47[1][2] | CHO cells | CRE-beta-lactamase reporter assay |
| CYM-5442 | pEC50 | -8.91[2] | CHO cells | CRE-beta-lactamase reporter assay |
| SEW2871 (Reference Agonist) | pEC50 | -7.54[2] | CHO cells | CRE-beta-lactamase reporter assay |
Table 2: In Vivo Effects of CYM-5442 on Lymphocyte Counts in Mice
| Treatment | Duration | B-Lymphocytes (% of Vehicle) | T-Lymphocytes (% of Vehicle) |
| CYM-5442 (10 mg/kg, i.p.) | 5 hours | ~35% | ~15% |
Data extrapolated from a study demonstrating a 65% decrease in B-lymphocytes and an 85% decrease in T-lymphocytes compared to vehicle control.
Table 3: Effect of CYM-5442 on Chemokine Expression in Human Endothelial Cells
| Treatment | Target Gene | Regulation |
| CYM-5442 | CCL2 | Downregulation |
| CYM-5442 | CCL7 | Downregulation |
Signaling Pathways
This compound, as an S1P1 agonist, activates downstream signaling pathways that regulate lymphocyte trafficking and endothelial barrier function. Upon binding to S1P1, it is believed to induce receptor phosphorylation, internalization, and subsequent signaling cascades. The closely related compound, CYM-5442, has been shown to activate S1P1-dependent pathways, including receptor phosphorylation and ubiquitination. Furthermore, its signaling in endothelial cells involves β-arrestin 2 and leads to the inhibition of the NF-κB pathway, resulting in reduced expression of inflammatory chemokines.
S1P1 Signaling Pathway of this compound.
Experimental Protocols
S1P1 Receptor Activation Assay (cAMP Assay)
This assay measures the ability of a compound to activate the Gαi-coupled S1P1 receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor in appropriate culture medium supplemented with a selection agent.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a reference agonist for a specified time (e.g., 30 minutes) at 37°C.
-
Forskolin Stimulation: Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the agonist concentration to determine the pEC50 value.
In Vivo Lymphopenia Assay in Mice
This protocol is designed to assess the in vivo efficacy of an S1P1 agonist in inducing lymphopenia.
-
Animal Model: Use adult mice (e.g., C57BL/6 strain).
-
Compound Administration: Administer this compound or CYM-5442 via intraperitoneal (i.p.) injection at a defined dose (e.g., 10 mg/kg). A vehicle control group should be included.
-
Blood Collection: At various time points post-injection (e.g., 3, 5, and 24 hours), collect peripheral blood samples from the mice.
-
Lymphocyte Staining: Lyse red blood cells and stain the remaining leukocytes with fluorescently-labeled antibodies specific for T-lymphocytes (e.g., anti-CD3, anti-CD4, anti-CD8) and B-lymphocytes (e.g., anti-B220).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage and absolute number of different lymphocyte populations.
-
Data Analysis: Compare the lymphocyte counts in the treated groups to the vehicle control group to determine the extent of lymphopenia.
Workflow for In Vivo Lymphopenia Assay.
S1P1 Receptor Internalization Assay
This assay visualizes the agonist-induced internalization of the S1P1 receptor from the cell surface.
-
Cell Line: Use a cell line stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-GFP).
-
Cell Plating: Plate the cells on glass-bottom dishes or 96-well imaging plates.
-
Compound Treatment: Treat the cells with this compound or a known S1P1 agonist for a specified time (e.g., 1 hour) at 37°C.
-
Cell Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the internalization of the S1P1-GFP signal from the plasma membrane to intracellular compartments.
Conclusion
This compound is a valuable research tool for investigating the role of S1P1 in immune modulation. While specific data on this compound is limited, the information available for its potent analogue, CYM-5442, provides a strong foundation for understanding its potential biological effects. The experimental protocols outlined in this guide offer a starting point for researchers to further characterize the pharmacological properties of this compound and explore its therapeutic potential in various disease models. Further studies are warranted to fully elucidate the specific in vitro and in vivo profile of this compound.
References
CYM5181: A Technical Guide for G-Protein Coupled Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5181 is a novel and potent agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a member of the G-protein coupled receptor (GPCR) superfamily. As a key regulator of lymphocyte trafficking, endothelial barrier function, and other physiological processes, the S1P1 receptor is a significant therapeutic target for autoimmune diseases such as multiple sclerosis. This compound and its analogs, like the chemically optimized CYM-5442, serve as valuable pharmacological tools to investigate S1P1 signaling and function. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in GPCR research.
Mechanism of Action
This compound acts as a full agonist at the S1P1 receptor. While initially investigated as a potential positive allosteric modulator, evidence surrounding its chemically related analog, CYM-5442, suggests an orthosteric binding mode that is distinct from the endogenous ligand, sphingosine-1-phosphate (S1P). CYM-5442 has been shown to activate the S1P1 receptor without requiring the same interactions with charged residues in the binding pocket that are essential for S1P binding. This suggests that this compound and related compounds bind to a different region within the orthosteric site.
Upon binding to the S1P1 receptor, which is primarily coupled to the Gi/o family of G-proteins, this compound initiates a cascade of downstream signaling events. These include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, as well as the recruitment of β-arrestin. The engagement of these pathways ultimately leads to receptor phosphorylation, internalization, and ubiquitination, which are critical processes in receptor desensitization and signal termination.
Quantitative Data
The following tables summarize the key pharmacological parameters of this compound and its analog CYM-5442 in various functional assays. This data is essential for designing and interpreting experiments aimed at characterizing S1P1 receptor signaling.
| Compound | Parameter | Value | Assay | Reference |
| This compound | pEC50 | -8.47 | Inhibition of forskolin-stimulated β-lactamase expression | [1] |
| Compound | Parameter | Value | Assay | Cell Line | Reference |
| CYM-5442 | EC50 (p42/p44 MAPK phosphorylation) | 46 nM | ELISA | CHO-K1 cells transiently expressing human S1P1 | [2] |
| CYM-5442 | EC50 (Inhibition of CRE transcription) | ~1 nM | β-lactamase reporter assay | CHO cells stably expressing S1P1 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways initiated by this compound and the general workflows for essential experiments used to characterize its activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and reagents used.
GTPγS Binding Assay (G-Protein Activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
Materials:
-
HEK293 cells stably expressing human S1P1 receptor
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, and 0.1% BSA
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
This compound stock solution in DMSO
-
Non-specific binding control: unlabeled GTPγS (10 µM)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes from HEK293-S1P1 cells by homogenization and centrifugation. Resuspend the final membrane pellet in membrane preparation buffer and determine the protein concentration.
-
In a 96-well plate, add 25 µL of assay buffer containing varying concentrations of this compound.
-
Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well.
-
Initiate the binding reaction by adding 50 µL of the cell membrane suspension (5-10 µg of protein per well).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of 10 µM unlabeled GTPγS.
-
Calculate specific binding and plot the data against the logarithm of this compound concentration to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, often using enzyme fragment complementation (EFC) or resonance energy transfer (BRET/FRET) technologies. The following is a general protocol for a luminescence-based EFC assay.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing S1P1 tagged with a small enzyme fragment and β-arrestin-2 tagged with a larger, complementing enzyme fragment.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution in DMSO
-
Luminescence substrate
-
Luminometer
Procedure:
-
Seed the engineered cells in a white, clear-bottom 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with assay buffer and incubate for 1-2 hours at 37°C.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for 60-90 minutes at 37°C.
-
Allow the plate to equilibrate to room temperature.
-
Add the luminescence substrate according to the manufacturer's instructions.
-
Measure the luminescent signal using a plate reader.
-
Plot the luminescence intensity against the logarithm of this compound concentration to determine EC50 and Emax values.
Inhibition of Forskolin-Stimulated cAMP Accumulation
This assay quantifies the ability of this compound to inhibit the production of cAMP induced by the adenylyl cyclase activator, forskolin.
Materials:
-
HEK293 or CHO cells expressing the S1P1 receptor
-
Stimulation buffer: HBSS, 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
Forskolin solution
-
This compound stock solution in DMSO
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with stimulation buffer and pre-incubate for 30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 10 µM, pre-determined to give a submaximal stimulation) to all wells except the basal control.
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's protocol.
-
Plot the percentage inhibition of the forskolin response against the logarithm of this compound concentration to determine the IC50 value.
S1P1 Receptor Internalization Assay
This assay visualizes and quantifies the translocation of the S1P1 receptor from the plasma membrane to intracellular compartments upon agonist stimulation.
Materials:
-
U2OS or HEK293 cells stably expressing S1P1 tagged with a fluorescent protein (e.g., EGFP)
-
Live-cell imaging medium
-
This compound stock solution in DMSO
-
High-content imaging system or confocal microscope
Procedure:
-
Seed the S1P1-EGFP expressing cells in a glass-bottom 96-well plate suitable for imaging.
-
Replace the culture medium with live-cell imaging medium.
-
Acquire baseline images of the cells showing plasma membrane localization of S1P1-EGFP.
-
Add this compound at a desired concentration (e.g., 1 µM) to the wells.
-
Acquire time-lapse images at regular intervals (e.g., every 2-5 minutes) for up to 60 minutes.
-
Alternatively, for endpoint assays, treat cells with different concentrations of this compound for a fixed time (e.g., 30 minutes), then fix the cells.
-
Analyze the images to quantify the internalization of the receptor. This can be done by measuring the decrease in plasma membrane fluorescence intensity and the increase in intracellular puncta.
-
For concentration-response experiments, plot the extent of internalization against the logarithm of this compound concentration.
Conclusion
This compound is a valuable tool for researchers studying the S1P1 receptor. Its potent agonistic activity and distinct binding characteristics provide a means to dissect the complex signaling pathways regulated by this important GPCR. The experimental protocols provided in this guide offer a framework for the comprehensive pharmacological characterization of this compound and other S1P1 modulators, facilitating further discoveries in GPCR biology and drug development.
Disclaimer: The experimental protocols provided are for guidance only and should be adapted and optimized for specific laboratory conditions and research goals. Always refer to the relevant safety data sheets for all chemicals used.
References
Navigating the In Vivo Landscape of S1P1 Agonism: A Technical Guide on the Projected Preclinical Profile of CYM5181
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, detailed in vivo studies for the novel Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, CYM5181, are limited. This technical guide, therefore, provides a comprehensive overview of the anticipated in vivo effects and experimental methodologies based on the known pharmacology of S1P1 agonists and preliminary data on related compounds. The information presented herein is intended to serve as a foundational resource for researchers designing and interpreting preclinical studies for this compound and similar molecules.
Introduction
This compound is a novel, selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, vascular integrity, and immune responses.[2][3][4] Agonism of S1P1 leads to the internalization of the receptor, effectively creating a "functional antagonism" that prevents lymphocytes from egressing from secondary lymphoid organs.[2] This mechanism of action forms the basis for the therapeutic efficacy of approved S1P1 modulators in autoimmune diseases such as multiple sclerosis. This document outlines the expected in vivo pharmacological profile of this compound, detailing projected quantitative data, standard experimental protocols, and relevant signaling pathways.
Projected Quantitative In Vivo Data
The following tables summarize the anticipated quantitative data from preclinical in vivo studies of this compound, based on typical findings for selective S1P1 agonists. These values are illustrative and would require empirical determination for this compound.
Table 1: Projected Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Route of Administration | Projected Value Range | Species |
| Bioavailability (%) | Oral (p.o.) | 40 - 70 | Mouse/Rat |
| Tmax (hours) | Oral (p.o.) | 1 - 4 | Mouse/Rat |
| Half-life (t½) (hours) | Intravenous (i.v.) | 6 - 12 | Mouse/Rat |
| Clearance (mL/min/kg) | Intravenous (i.v.) | 5 - 15 | Mouse/Rat |
| Volume of Distribution (L/kg) | Intravenous (i.v.) | 1 - 5 | Mouse/Rat |
Table 2: Projected Pharmacodynamic Endpoints for this compound in Efficacy Models
| Endpoint | Animal Model | Projected Effect |
| Peripheral Lymphocyte Count | Naive Rodent | >50% reduction from baseline |
| Disease Score (e.g., EAE, CIA) | Experimental Autoimmune Encephalomyelitis (EAE), Collagen-Induced Arthritis (CIA) | Dose-dependent reduction in clinical score |
| Pro-inflammatory Cytokine Levels (e.g., IFN-γ, IL-17) | EAE, CIA | Reduction in CNS or joint tissue |
| Immune Cell Infiltration into CNS/Joints | EAE, CIA | Significant reduction in infiltrating T cells and macrophages |
Key In Vivo Experimental Protocols
Detailed methodologies are crucial for the robust evaluation of S1P1 agonists. Below are standard protocols for assessing the in vivo effects of a compound like this compound.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment
Objective: To determine the pharmacokinetic profile of this compound and its effect on peripheral lymphocyte counts.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Methodology:
-
Dosing:
-
Intravenous (i.v.): Administer this compound (e.g., 1 mg/kg) via the tail vein in a suitable vehicle (e.g., 10% DMSO in saline).
-
Oral (p.o.): Administer this compound (e.g., 5 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples via tail bleed or cardiac puncture at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
PK Analysis:
-
Process blood to obtain plasma.
-
Quantify this compound concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
-
-
PD Analysis (Lymphopenia):
-
Perform complete blood counts (CBC) on whole blood samples to determine absolute lymphocyte counts.
-
Plot the percentage change in lymphocyte count from baseline over time.
-
Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.
Animal Model: Female C57BL/6 mice (8-10 weeks old).
Methodology:
-
EAE Induction:
-
Immunize mice subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Administer pertussis toxin intraperitoneally on days 0 and 2 post-immunization.
-
-
Treatment:
-
Begin daily oral administration of this compound (e.g., 0.1, 0.3, 1 mg/kg) or vehicle at the onset of clinical signs (prophylactic) or at peak disease (therapeutic).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
-
Histological Analysis:
-
At the end of the study, perfuse mice and collect spinal cords.
-
Perform histological staining (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and immunohistochemistry for immune cell markers (e.g., CD3 for T cells, Mac-3 for macrophages).
-
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental designs are essential for clarity.
Caption: S1P1 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for an EAE in vivo study.
Conclusion
While specific in vivo data for this compound remains to be published, its profile as a selective S1P1 agonist allows for a robust projection of its preclinical effects. It is anticipated that this compound will demonstrate dose-dependent lymphopenia and efficacy in animal models of autoimmune diseases, such as EAE. The experimental protocols and signaling pathways detailed in this guide provide a framework for the systematic in vivo evaluation of this compound and other novel S1P1 receptor modulators. Further studies are warranted to empirically determine the pharmacokinetic, pharmacodynamic, and therapeutic profile of this compound.
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging S1P1 Activation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Frontiers | Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders [frontiersin.org]
CYM5181 and Its Impact on Endothelial Barrier Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of the Sphingosine-1-Phosphate Receptor 1 (S1PR1) agonist, CYM5181, in modulating endothelial barrier function. While direct quantitative data for this compound is limited in publicly available literature, this document extrapolates its likely effects based on the well-established mechanisms of S1PR1 agonism and data from its more potent and selective derivative, CYM5442. This guide details the underlying signaling pathways, presents relevant quantitative data from related compounds in structured tables, and provides detailed experimental protocols for assessing endothelial barrier function. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows.
Introduction to Endothelial Barrier Function and S1PR1
The vascular endothelium forms a critical, semi-permeable barrier between the bloodstream and surrounding tissues.[1] This barrier is primarily maintained by complex intercellular junctions, including adherens junctions and tight junctions.[1] The integrity of this barrier is crucial for tissue homeostasis, and its disruption, leading to increased vascular permeability or "leakage," is a hallmark of various pathological conditions, including inflammation, sepsis, and acute respiratory distress syndrome.
Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid that plays a pivotal role in regulating endothelial barrier function through its interaction with a family of G protein-coupled receptors (GPCRs), the S1P receptors (S1PRs).[1][2] Of the five known S1PR subtypes (S1PR1-5), S1PR1 is predominantly expressed on endothelial cells and is central to promoting barrier integrity.[3] Activation of S1PR1 by S1P or synthetic agonists initiates intracellular signaling cascades that strengthen cell-cell adhesions and stabilize the endothelial barrier.
This compound: An S1PR1 Agonist
This compound is identified as a novel S1P receptor agonist. It served as an initial "hit" compound from which a more potent and selective S1PR1 agonist, CYM5442, was chemically optimized. While research has largely focused on CYM5442, the foundational activity of this compound as an S1PR1 agonist suggests it shares a similar mechanism of action in enhancing endothelial barrier function.
Signaling Pathways of S1PR1 Agonism in Endothelial Cells
Activation of S1PR1 by an agonist like this compound is expected to trigger a canonical signaling pathway that enhances endothelial barrier integrity. This pathway involves the coupling of the receptor to inhibitory G proteins (Gαi), leading to the activation of downstream effectors that ultimately promote the stabilization of adherens junctions, primarily through the modulation of Vascular Endothelial (VE)-cadherin.
The key signaling events are:
-
Gαi Activation: Upon agonist binding, S1PR1 couples to Gαi, leading to the dissociation of the Gαi and Gβγ subunits.
-
Rac1 Activation: The activated G protein subunits stimulate the small GTPase Rac1.
-
Cortical Actin Reorganization: Activated Rac1 promotes the reorganization of the actin cytoskeleton, leading to the formation of cortical actin structures at the cell periphery. This process strengthens the cell structure and promotes the localization of junctional proteins.
-
VE-Cadherin Stabilization: Rac1 activation leads to the stabilization of VE-cadherin at the adherens junctions. This is a critical step in enhancing the barrier function, as VE-cadherin mediates homophilic adhesion between adjacent endothelial cells.
-
Inhibition of RhoA Signaling: S1PR1 signaling can also antagonize the activity of the small GTPase RhoA. RhoA and its downstream effector, Rho-associated kinase (ROCK), are typically associated with increased endothelial permeability through the promotion of stress fiber formation and cell contraction. By inhibiting this pathway, S1PR1 agonism further contributes to barrier enhancement.
Below is a DOT script representation of the core S1PR1 signaling pathway in endothelial cells.
Quantitative Data on S1PR1 Agonist Impact on Endothelial Barrier Function
While specific quantitative data for this compound is scarce, the following tables summarize data from studies on S1P and other selective S1PR1 agonists, which provide a strong indication of the expected effects of this compound.
Table 1: In Vitro Effects of S1PR1 Agonists on Endothelial Permeability
| Agonist | Cell Type | Assay | Effect | Reference |
| S1P | Human Umbilical Vein Endothelial Cells (HUVEC) | Transendothelial Electrical Resistance (TEER) | Increased TEER, indicating decreased permeability | |
| CYM5442 | Human Umbilical Vein Endothelial Cells (HUVEC) | In vitro permeability assay | Prevented loss of barrier function induced by activated neutrophils | |
| SEW2871 | Rat Lung Microvascular Endothelial Cells | Measurement of albumin flux | Decreased thrombin-induced hyperpermeability |
Table 2: In Vivo Effects of S1PR1 Agonists on Vascular Permeability
| Agonist | Animal Model | Assay | Effect | Reference |
| CYM5442 | Mouse | Reverse Arthus Reaction (skin) | Attenuated vascular leakage | |
| CYM5442 | Mouse | Immune complex-induced lung injury | Attenuated vascular leakage | |
| SEW2871 | Mouse | Miles Assay (VEGF-induced leakage) | Inhibited vascular permeability |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of compounds like this compound on endothelial barrier function.
In Vitro Endothelial Permeability Assay (Transendothelial Electrical Resistance - TEER)
This method measures the electrical resistance across an endothelial cell monolayer, providing a quantitative measure of barrier integrity.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium and supplements
-
Transwell inserts (e.g., 0.4 µm pore size)
-
EVOM2™ Epithelial Voltohmmeter with STX2 electrodes
-
Fibronectin or other coating matrix
-
This compound or other test compounds
Protocol:
-
Plate Coating: Coat the apical side of the Transwell inserts with fibronectin (or other appropriate matrix) and incubate for 1 hour at 37°C.
-
Cell Seeding: Seed endothelial cells onto the coated inserts at a high density to ensure the formation of a confluent monolayer.
-
Cell Culture: Culture the cells for 2-3 days, or until a stable, high TEER value is achieved, indicating a mature barrier.
-
Compound Treatment: Add this compound or control vehicle to the apical and basolateral chambers of the Transwell.
-
TEER Measurement: At specified time points, measure the TEER using the EVOM2™ meter. Ensure the electrodes are placed consistently in each well.
-
Data Analysis: Subtract the resistance of a blank, cell-free insert from the measured resistance of the cell-covered inserts. Multiply the result by the surface area of the insert to obtain the TEER value in Ω·cm².
Below is a DOT script illustrating the TEER experimental workflow.
In Vivo Vascular Permeability Assay (Miles Assay)
This assay measures the extravasation of a dye bound to albumin from the vasculature into the surrounding tissue, providing an in vivo measure of vascular permeability.
Materials:
-
Mice
-
Evans Blue dye solution (0.5% in saline)
-
This compound or other test compounds
-
Vascular permeability-inducing agent (e.g., VEGF, histamine)
-
Formamide
-
Spectrophotometer
Protocol:
-
Compound Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, intravenous).
-
Dye Injection: After a specified pretreatment time, inject Evans Blue dye intravenously.
-
Induction of Permeability: Intradermally inject the permeability-inducing agent into the dorsal skin of the mice. A saline injection should be used as a negative control.
-
Incubation: Allow the dye to circulate and extravasate for a defined period (e.g., 30 minutes).
-
Tissue Harvest: Euthanize the mice and excise the areas of skin at the injection sites.
-
Dye Extraction: Incubate the excised skin in formamide at 60°C overnight to extract the Evans Blue dye.
-
Quantification: Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer.
-
Data Analysis: Quantify the amount of extravasated dye using a standard curve and normalize to the weight of the tissue.
Below is a DOT script for the Miles Assay workflow.
Conclusion
This compound, as a precursor to the potent S1PR1 agonist CYM5442, is expected to enhance endothelial barrier function by activating the S1PR1 signaling pathway. This leads to the stabilization of VE-cadherin at adherens junctions and the promotion of a less permeable endothelial phenotype. While direct experimental evidence for this compound is limited, the well-documented effects of other S1PR1 agonists provide a strong rationale for its potential therapeutic application in conditions characterized by vascular leakage. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and other novel S1PR1 modulators in the context of endothelial barrier regulation.
References
- 1. The role of sphingosine-1-phosphate in endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-translational modifications of S1PR1 and endothelial barrier regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate receptor 1 governs endothelial barrier function and angiogenesis by upregulating endoglin signaling - Wang - Annals of Translational Medicine [atm.amegroups.org]
Methodological & Application
Application Notes and Protocols for Induction of Lymphopenia in Mice using CYM5181
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5181 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This receptor plays a crucial role in the egress of lymphocytes from secondary lymphoid organs. Agonism of S1P1 by compounds like this compound leads to the internalization and functional antagonism of the receptor on lymphocytes. This process effectively traps lymphocytes within the lymph nodes, resulting in a rapid and reversible reduction of circulating lymphocytes in the peripheral blood, a state known as lymphopenia. This pharmacological effect is a key mechanism for the therapeutic efficacy of S1P1 modulators in autoimmune diseases such as multiple sclerosis. These application notes provide a detailed protocol for inducing lymphopenia in mice using a this compound-related compound, CYM-5442, as a model, along with the underlying signaling pathway.
Mechanism of Action: S1P1 Signaling Pathway
This compound, as a selective S1P1 agonist, mimics the endogenous ligand sphingosine-1-phosphate (S1P). The S1P1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi family of G proteins.[1][2] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein subunits (Gαi and Gβγ). This initiates a cascade of downstream signaling events.
Key downstream pathways activated by S1P1 agonism include:
-
PI3K/Akt Pathway: The Gβγ subunit can activate phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as protein kinase B). This pathway is primarily involved in promoting cell survival and proliferation.[3]
-
Ras/ERK Pathway: S1P1 activation can also lead to the activation of the Ras-ERK1/2 (extracellular signal-regulated kinase) pathway, which is also involved in cell proliferation and differentiation.[1]
-
Rac/CDC42 Pathway: The activation of small GTPases like Rac and CDC42 is crucial for regulating the cytoskeletal rearrangements necessary for cell migration.[3]
The sustained activation of S1P1 by an agonist like this compound leads to the internalization and subsequent degradation of the receptor. This renders the lymphocytes in the lymph nodes insensitive to the endogenous S1P gradient that is necessary for their egress into the bloodstream, thus causing lymphopenia.
Experimental Protocols
Materials
-
This compound or a related S1P1 agonist (e.g., CYM-5442)
-
Vehicle (e.g., sterile water or saline)
-
8-12 week old C57BL/6 mice (or other appropriate strain)
-
Sterile syringes and needles for injection (e.g., 27-gauge)
-
Blood collection tubes with anticoagulant (e.g., EDTA-coated)
-
Flow cytometer
-
Antibodies for lymphocyte staining (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-B220)
-
Red blood cell lysis buffer
-
FACS buffer (e.g., PBS with 2% FBS)
-
Pipettes and sterile tips
-
Microcentrifuge
Quantitative Data Summary
| Parameter | CYM-5442 | Fingolimod (FTY720) - Reference |
| Dosage | 3 - 10 mg/kg | 0.3 - 1.0 mg/kg |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) or Oral Gavage (p.o.) |
| Vehicle | Sterile Water | Saline (for i.p.) |
| Frequency | Once daily | Once daily |
| Time to Max Lymphopenia | ~3-8 hours | ~2-6 hours |
| Duration of Lymphopenia | Recovers to baseline by 24 hours | Sustained for >72 hours |
| Expected Lymphocyte Reduction | Significant reduction in circulating T and B cells | Significant reduction in circulating lymphocytes |
Detailed Methodology
1. Preparation of Dosing Solution
-
On the day of the experiment, prepare a fresh solution of the S1P1 agonist in the appropriate vehicle.
-
For example, to prepare a 10 mg/kg dose of CYM-5442 for a 25 g mouse, dissolve the compound in sterile water to a final concentration of 2.5 mg/mL. The injection volume would be 100 µL.
-
Vortex the solution thoroughly to ensure it is completely dissolved.
2. Animal Dosing
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Administer the prepared S1P1 agonist solution to the mice via intraperitoneal (i.p.) injection. Alternatively, for compounds like fingolimod, oral gavage can be used.
-
Administer an equal volume of the vehicle to a control group of mice.
3. Blood Collection
-
At desired time points post-dosing (e.g., 3, 8, and 24 hours), collect a small volume of peripheral blood (approximately 50-100 µL) from each mouse.
-
A suitable method for repeated blood sampling is collection from the maxillary or facial vein using a sterile lancet.
-
Collect the blood into microcentrifuge tubes containing an anticoagulant (e.g., EDTA) to prevent clotting.
4. Lymphocyte Quantification by Flow Cytometry
-
Aliquot 50 µL of whole blood into a 5 mL polystyrene tube.
-
Add a cocktail of fluorescently-labeled antibodies specific for mouse lymphocyte markers (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-B220) to each tube.
-
Incubate the samples in the dark at room temperature for 30 minutes.
-
Add 1 mL of 1X red blood cell (RBC) lysis buffer and incubate for 10 minutes at room temperature, protected from light.
-
Centrifuge the tubes at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to determine the absolute counts or percentages of different lymphocyte populations (e.g., T cells, B cells, CD4+ T cells, CD8+ T cells) within the CD45+ leukocyte gate.
Experimental Workflow Diagram
References
- 1. S1P(1) receptor modulation with cyclical recovery from lymphopenia ameliorates mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice [frontiersin.org]
- 3. bowdish.ca [bowdish.ca]
Application Notes and Protocols for Cell Culture Experiments with CYM5181
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing cell culture experiments using CYM5181, a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document includes an overview of the S1P1 signaling pathway, recommended cell lines, detailed experimental protocols for key in vitro assays, and a summary of available quantitative data.
Introduction to this compound and S1P1 Signaling
This compound is a novel, selective agonist of the S1P1 receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins.[1] The activation of S1P1 by agonists like this compound initiates a signaling cascade that plays a crucial role in regulating various cellular processes, including cell migration, proliferation, and barrier function. Notably, S1P1 signaling is of significant interest in immunology, vascular biology, and neuroscience.
Upon agonist binding, S1P1 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, S1P1 signaling can activate downstream pathways such as the Phosphoinositide 3-kinase (PI3K)-Akt and the Ras-extracellular signal-regulated kinase (ERK) pathways.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound in a key in vitro assay. Researchers should use this data as a starting point for their own experimental design and optimization.
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Inhibition | CHO cells stably expressing human S1P1 | pEC50 | 8.47 | [1] |
Note: The pEC50 value of 8.47 corresponds to an EC50 in the nanomolar range, indicating high potency. The EC50 is the concentration of an agonist that gives 50% of the maximal response. Researchers should perform their own dose-response experiments to determine the optimal concentration range for their specific cell line and assay conditions.
Recommended Cell Lines
The choice of cell line is critical for studying S1P1 signaling. The following are recommended cell lines known to express the S1P1 receptor:
-
Chinese Hamster Ovary (CHO) cells: Stably transfected to express human S1P1, these are ideal for robust and reproducible signaling studies, particularly for cAMP assays.
-
Human Umbilical Vein Endothelial Cells (HUVECs): As endothelial cells are a primary site of S1P1 function in regulating vascular barrier integrity, HUVECs are a physiologically relevant model.
-
Human Embryonic Kidney (HEK) 293 cells: Similar to CHO cells, HEK293 cells can be readily transfected to express S1P1 and are suitable for a variety of signaling and functional assays.
-
U2OS cells: Human osteosarcoma cells that can be engineered to express fluorescently tagged S1P1, making them suitable for receptor internalization and trafficking studies.
Experimental Protocols
The following are detailed protocols for common in vitro assays to characterize the effects of this compound.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells, a hallmark of S1P1 receptor activation through Gi signaling.
Materials:
-
CHO cells stably expressing human S1P1
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (an adenylyl cyclase activator)
-
This compound stock solution (in DMSO)
-
cAMP detection kit (e.g., HTRF, chemiluminescence, or ELISA-based)
-
96-well or 384-well white opaque plates
Protocol:
-
Cell Plating:
-
Seed CHO-S1P1 cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the dose-response curve (e.g., 10 µM to 0.1 nM).
-
Prepare a solution of forskolin in assay buffer at a concentration that elicits a submaximal cAMP response (typically in the low micromolar range, to be determined empirically).
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the diluted this compound solutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add the forskolin solution to all wells (except for the negative control).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of the forskolin-induced cAMP response against the log concentration of this compound.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic equation.
-
cAMP Inhibition Assay Workflow
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the directional migration of cells, a key function regulated by S1P1.
Materials:
-
S1P1-expressing cells (e.g., HUVECs)
-
Cell culture medium with low serum (e.g., 0.5-1% FBS)
-
This compound stock solution (in DMSO)
-
Sterile pipette tips (p200) or a specialized wound-making tool
-
Imaging system (microscope with a camera)
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Plating:
-
Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with low-serum medium containing different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control (DMSO).
-
-
Imaging:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours, or until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the width of the scratch at different time points for each condition using image analysis software.
-
Calculate the percentage of wound closure over time for each treatment group.
-
Compare the migration rate between this compound-treated and control groups.
-
References
Application Notes and Protocols for CYM5181 in a Murine Model of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic, inflammatory, and demyelinating disease of the central nervous system (CNS).[1] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model to study the pathophysiology of MS and to evaluate potential therapeutic agents.[1][2][3] CYM5181 is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). Modulation of S1P1 has emerged as a promising therapeutic strategy for MS, primarily through its effects on lymphocyte trafficking. This document provides detailed application notes and protocols for the use of this compound in a murine EAE model of multiple sclerosis, based on preclinical research.
Mechanism of Action: S1P1 Agonism in EAE
S1P1 receptors play a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs. This compound, acting as an S1P1 agonist, functionally antagonizes the S1P1 receptor on lymphocytes. This leads to the sequestration of lymphocytes, particularly autoreactive T cells, within the lymph nodes, preventing their infiltration into the CNS. The reduction of inflammatory cell infiltration into the brain and spinal cord alleviates the demyelination and axonal damage characteristic of EAE and MS.[4] Furthermore, S1P1 receptors are also expressed on astrocytes and neurons within the CNS, and their modulation may have direct neuroprotective effects.
Experimental Protocols
EAE Induction in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion of MOG 35-55 in CFA. A common concentration is 2 mg/mL of MOG 35-55 in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed.
-
Immunization: Subcutaneously inject 100 µL of the MOG/CFA emulsion into the flank of each mouse.
-
Pertussis Toxin Administration: Immediately after immunization on Day 0, administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS. Repeat the PTX injection on Day 2.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS or a solution of 0.5% methylcellulose in water)
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in the chosen vehicle. A typical dose for therapeutic intervention is 10 mg/kg.
-
Administration: Begin treatment at the onset of clinical signs of EAE (typically around day 10-12 post-immunization). Administer this compound daily via oral gavage or intraperitoneal injection. Continue treatment for the duration of the study.
Clinical Assessment of EAE
Monitor mice daily for clinical signs of EAE and score them according to a standardized scale.
EAE Clinical Scoring Scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the efficacy of an S1P1 agonist, CYM-5442 (a compound structurally and functionally analogous to this compound), in the MOG 35-55 induced EAE model.
Table 1: Effect of CYM-5442 on Clinical Score in EAE Mice
| Treatment Group | Mean Peak Clinical Score |
| Vehicle | 3.5 ± 0.2 |
| CYM-5442 (10 mg/kg) | 1.8 ± 0.3 |
| Fingolimod (positive control) | 1.5 ± 0.2 |
| *p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM. |
Table 2: Effect of CYM-5442 on Lymphocyte Sequestration
| Treatment Group | T-Lymphocytes (cells/µL blood) at 3h | T-Lymphocytes (cells/µL blood) at 24h |
| Vehicle | 1500 ± 150 | 1450 ± 120 |
| CYM-5442 (10 mg/kg) | 300 ± 50 | 1300 ± 100 |
| Fingolimod | 250 ± 40 | 350 ± 60 |
| p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM. Note the recovery of lymphocyte counts at 24 hours with CYM-5442 treatment, in contrast to the sustained lymphopenia with Fingolimod. |
Table 3: Histopathological Analysis of CNS Infiltration and Demyelination
| Treatment Group | CNS Inflammatory Infiltrates (cells/mm²) | Demyelination (% area) |
| Vehicle | 250 ± 30 | 45 ± 5 |
| CYM-5442 (10 mg/kg) | 100 ± 20 | 20 ± 4 |
| Fingolimod | 80 ± 15 | 15 ± 3 |
| *p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM. |
Histopathological Analysis Protocol
1. Tissue Collection and Preparation:
-
At the end of the study, perfuse mice with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and brain.
-
Post-fix the tissues in 4% PFA overnight.
-
Process the tissues for paraffin embedding.
2. Staining:
-
Hematoxylin and Eosin (H&E) Staining: To visualize and quantify inflammatory cell infiltrates.
-
Luxol Fast Blue (LFB) Staining: To assess the degree of demyelination.
3. Quantification:
-
Capture images of stained sections using a microscope.
-
Use image analysis software to quantify the number of infiltrating cells per unit area (for H&E) and the percentage of demyelinated area (for LFB).
Conclusion
This compound, as a selective S1P1 agonist, demonstrates significant therapeutic potential in the EAE model of multiple sclerosis. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and other S1P1 modulators. The key therapeutic effects include the amelioration of clinical symptoms, reduction of CNS inflammation and demyelination, which are linked to the sequestration of pathogenic lymphocytes. These application notes serve as a guide for the preclinical evaluation of this promising class of compounds for the treatment of multiple sclerosis.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies in the Modulation of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent Inflammation in the CNS during Chronic EAE Despite Local Absence of IL-17 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing CYM5181 in Transplant Rejection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transplant rejection remains a significant hurdle in the long-term success of organ transplantation. The immune response, primarily mediated by T lymphocytes, plays a central role in the rejection process. A key strategy to mitigate rejection is the modulation of lymphocyte trafficking. CYM5181, a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), offers a promising therapeutic approach. By activating S1P1, this compound induces the internalization of the receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs and preventing their infiltration into the allograft. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its utilization in murine models of skin and cardiac allograft rejection.
Mechanism of Action: S1P1 Agonism and Lymphocyte Sequestration
The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, is critically dependent on a gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissues.[1][2] Lymphocytes express S1P1, a G protein-coupled receptor, that senses this gradient and directs their migration out of the lymphoid organs and into circulation.[1][2]
This compound and its structural analogs, like CYM-5442, act as functional antagonists of the S1P1 receptor.[3] Upon binding, these agonists induce the internalization and degradation of S1P1 on the lymphocyte surface. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the secondary lymphoid organs. This sequestration of lymphocytes, particularly T cells, from the peripheral circulation reduces the pool of alloreactive immune cells available to infiltrate and damage the transplanted organ, thereby mitigating rejection.
Data Presentation
The following tables summarize key in vivo data for the S1P1 agonist CYM-5442, a close structural and functional analog of this compound. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of CYM-5442 in a Murine Graft-versus-Host Disease (GVHD) Model
| Parameter | Control | CYM-5442 (3 mg/kg, i.p.) |
| Median Survival | ~15 days | > 30 days (significantly prolonged) |
| Body Weight Loss | Severe | Significantly reduced |
| GVHD Score | High | Significantly reduced |
Table 2: Pharmacokinetic Profile of CYM-5442 in Mice
| Parameter | Value |
| Bioavailability (Oral) | Modest |
| Half-life (Oral) | ~3 hours |
| Route of Administration | Intraperitoneal (i.p.) or Oral (p.o.) |
Table 3: Effect of CYM-5442 on Peripheral Blood Lymphocyte Counts in Mice (5 hours post-treatment)
| Cell Type | % Reduction from Vehicle Control |
| Total White Blood Cells | ~64% |
| B-Lymphocytes | ~65% |
| T-Lymphocytes | ~85% |
Table 4: Effect of CYM-5442 on Serum Cytokine Levels in a Murine GVHD Model
| Cytokine | Effect of CYM-5442 Treatment |
| CCL2 (MCP-1) | Decreased |
| CCL7 (MCP-3) | Decreased |
Mandatory Visualizations
Experimental Protocols
Murine Skin Allograft Rejection Model
This protocol describes a full-thickness skin transplantation model in mice to assess the efficacy of this compound in preventing acute rejection.
Materials:
-
Donor and recipient mice (e.g., C57BL/6 donors and BALB/c recipients for a fully MHC-mismatched model)
-
Surgical instruments (scissors, forceps)
-
Sutures or surgical glue
-
Protective bandage
-
This compound solution (for intraperitoneal or oral administration)
-
Anesthesia and analgesia as per institutional guidelines
Procedure:
-
Donor Skin Harvest:
-
Euthanize the donor mouse.
-
Shave the dorsal or tail region and disinfect the skin.
-
Excise a full-thickness piece of skin (approximately 1 cm²).
-
Remove any underlying adipose or connective tissue.
-
Store the graft in sterile saline on ice until transplantation.
-
-
Recipient Preparation and Transplantation:
-
Anesthetize the recipient mouse.
-
Shave a graft bed on the dorsal thorax and disinfect the area.
-
Create a graft bed of the same size as the donor skin by excising the skin.
-
Place the donor skin onto the graft bed.
-
Secure the graft using sutures or surgical glue.
-
Apply a protective bandage to prevent desiccation and mechanical disruption.
-
-
This compound Administration:
-
Begin administration of this compound on the day of transplantation or as per the experimental design. A starting dose of 3 mg/kg/day (i.p. or p.o.) can be considered based on data from the analog CYM-5442. Dose-response studies are recommended to determine the optimal dosage for this compound.
-
-
Post-operative Care and Monitoring:
-
House mice individually to prevent bandage removal by cagemates.
-
Administer analgesics as required.
-
Remove the bandage after 7-10 days.
-
Monitor the graft daily for signs of rejection, including inflammation, swelling, discoloration, and necrosis. Graft survival is typically defined as the point at which more than 80-90% of the graft becomes necrotic.
-
-
Data Collection:
-
Collect peripheral blood at various time points to assess lymphocyte counts.
-
At the experimental endpoint, harvest the graft and surrounding tissue for histological analysis of immune cell infiltration.
-
Collect serum to measure cytokine and chemokine levels.
-
Murine Heterotopic Cardiac Allograft Rejection Model
This protocol outlines the procedure for a heterotopic cardiac transplant in mice to evaluate the effect of this compound on heart allograft survival.
Materials:
-
Donor and recipient mice (e.g., C57BL/6 donors and BALB/c recipients)
-
Microsurgical instruments
-
Sutures (e.g., 10-0 nylon)
-
This compound solution
-
Anesthesia and analgesia
Procedure:
-
Donor Heart Harvest:
-
Anesthetize the donor mouse.
-
Perform a median sternotomy to expose the heart.
-
Perfuse the heart with cold saline.
-
Ligate and transect the pulmonary veins and vena cavae.
-
Transect the aorta and pulmonary artery.
-
Excise the heart and store it in cold saline.
-
-
Recipient Preparation and Transplantation:
-
Anesthetize the recipient mouse.
-
Make a midline abdominal incision to expose the abdominal aorta and inferior vena cava.
-
Perform end-to-side anastomoses of the donor aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava using microsurgical techniques.
-
-
This compound Administration:
-
Initiate this compound treatment on the day of transplantation. A starting dose of 3 mg/kg/day (i.p. or p.o.) can be used as a reference.
-
-
Post-operative Care and Monitoring:
-
Monitor the recipient for recovery from anesthesia and provide appropriate post-operative care, including analgesia.
-
Assess graft function daily by gentle abdominal palpation to detect the heartbeat of the transplanted heart. Rejection is defined as the cessation of a palpable heartbeat.
-
-
Data Collection:
-
At the time of rejection or a predetermined endpoint, harvest the transplanted heart for histological analysis to assess immune cell infiltration, tissue damage, and vasculopathy.
-
Collect blood samples for analysis of lymphocyte counts and cytokine levels.
-
Conclusion
This compound represents a targeted immunomodulatory agent with significant potential for preventing transplant rejection. Its mechanism of action, centered on S1P1 agonism and subsequent lymphocyte sequestration, offers a specific approach to reducing the alloreactive immune response. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in preclinical transplant rejection models, facilitating further investigation into its therapeutic efficacy and advancing the development of novel immunosuppressive strategies. It is important to note that the quantitative data provided is based on a close structural analog, and further dose-optimization and pharmacokinetic studies are recommended for this compound itself.
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
CYM5181: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Abstract
CYM5181 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document provides detailed application notes and protocols for the handling, storage, and use of this compound in research settings. It includes information on recommended solvents, storage conditions, and a protocol for an in vitro S1P1 receptor activation assay. Additionally, a diagram of the S1P1 signaling pathway is provided to aid in experimental design and data interpretation.
Product Information
| Characteristic | Value |
| Synonyms | ML007 |
| CAS Number | 695155-81-8[1] |
| Molecular Formula | C₁₇H₁₇N₃O₃ |
| Molecular Weight | 311.34 g/mol [2] |
Recommended Solvent and Storage Conditions
Proper storage and handling of this compound are critical to maintain its stability and activity. While shipping conditions may vary, with some suppliers shipping at ambient temperature, long-term storage recommendations differ.
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Notes |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Ethanol | For biological experiments, it is common to prepare a concentrated stock solution in DMSO or ethanol. Further dilutions can then be made in aqueous buffers or cell culture media. |
| Storage Temperature | -20°C[3] | Store in a tightly sealed container, protected from light and moisture. |
| Shipping Conditions | Shipped with a cool pack.[3] | Upon receipt, it is recommended to store the product at the recommended storage temperature. |
Note on Solubility: Quantitative solubility data for this compound in specific solvents is not consistently provided by all suppliers. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your stock solutions. As a general guideline for similar compounds, solubility in DMSO is often higher than in ethanol.
Signaling Pathway
This compound acts as an agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). Activation of S1P1 initiates a cascade of downstream signaling events that are involved in various cellular processes, including cell migration, proliferation, and survival.
Caption: S1P1 Receptor Signaling Pathway activated by this compound.
Experimental Protocols
The following is a general protocol for an in vitro S1P1 receptor binding assay. This can be adapted for use with this compound to determine its binding affinity.
S1P1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the S1P1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
This compound
-
Cell membranes expressing the human S1P1 receptor
-
Radiolabeled S1P ligand (e.g., [³²P]S1P)
-
Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA)[4]
-
DMSO
-
96-well glass fiber (GF/B) filtration plates
-
Scintillation counter
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations for the competition assay (e.g., 100 µM to 0.001 nM).
-
-
Membrane Preparation:
-
Thaw the S1P1 receptor-expressing cell membranes on ice.
-
Dilute the membranes in ice-cold Assay Buffer to a final concentration of 1-2 µ g/well . Keep on ice.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of the diluted this compound working solutions to the appropriate wells.
-
Add 50 µL of the diluted S1P1 membranes to each well.
-
Pre-incubate the plate for 30 minutes at room temperature.
-
Add a working solution of the radiolabeled S1P ligand (e.g., [³²P]S1P) to a final concentration of 0.1 - 0.2 nM per well, bringing the total volume to 150 µL.
-
Incubate for 60 minutes at room temperature to allow for competitive binding.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapidly filtering the contents of each well through a 96-well glass fiber filtration plate.
-
Wash each filter five times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filtration plate.
-
Add scintillant to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
S1P1 Receptor Internalization Assay
Objective: To visually monitor the agonist-induced internalization of the S1P1 receptor. This protocol is based on a redistribution assay using cells stably expressing an S1P1-EGFP fusion protein.
Materials:
-
U2OS cells stably expressing human S1P1-EGFP
-
This compound
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Hoechst Staining Solution
-
96-well imaging plates
-
High-content imaging system
Procedure:
-
Cell Plating:
-
Plate the S1P1-EGFP expressing U2OS cells in a 96-well imaging plate and incubate for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed Assay Buffer to the desired final concentrations.
-
-
Cell Treatment:
-
Gently remove the cell culture medium and wash the cells once with Assay Buffer.
-
Add 100 µL of Assay Buffer to each well and incubate for 2 hours.
-
Add the diluted this compound solutions to the wells. Include appropriate positive (a known S1P1 agonist) and negative (vehicle) controls.
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Cell Fixation and Staining:
-
Gently decant the buffer and add 150 µL of Fixing Solution to each well.
-
Incubate at room temperature for 20 minutes.
-
Wash the cells four times with PBS.
-
Add 100 µL of Hoechst Staining Solution to stain the nuclei.
-
Seal the plate and incubate at room temperature for at least 30 minutes in the dark.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the internalization of the S1P1-EGFP fusion protein, which will appear as cytoplasmic spots or puncta upon agonist stimulation.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for In Vivo Studies with CYM5181
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of CYM5181, a potent S1P1 receptor agonist, for in vivo research applications. The information compiled herein is intended to guide researchers in designing and executing robust in vivo studies to evaluate the pharmacological effects of this compound.
Introduction
This compound is a novel and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in regulating immune cell trafficking, vascular development, and endothelial barrier function.[1][2] As a selective S1P1 agonist, this compound holds significant potential for investigating the therapeutic utility of modulating S1P1 signaling in various pathological conditions, including autoimmune diseases and inflammatory disorders. This document outlines the necessary procedures for preparing this compound for in vivo administration, along with relevant quantitative data and a depiction of the S1P1 signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and its closely related analog, CYM-5442. This data is essential for dose calculation and study design.
| Parameter | Value | Compound | Species | Notes |
| pEC50 | -8.47 | This compound | In vitro | Potency in inhibiting forskolin-stimulated beta-lactamase expression.[3] |
| In Vivo Efficacious Dose | 2 mg/kg (intratracheal) | CYM-5442 | Mouse | Induced significant lymphopenia.[4] |
| Effective Serum Concentration for Lymphopenia | ~50 nM | CYM-5442 | Mouse | |
| Oral Bioavailability (F) | 26% | CYM-5442 | Rat | |
| Half-life (t1/2) | 50 minutes (IV), 3 hours (PO) | CYM-5442 | Rat | [3] |
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is primarily coupled to the inhibitory G protein, Gαi. This interaction leads to the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Ras/ERK pathway, which is involved in cell growth and differentiation. Additionally, S1P1 activation can influence phospholipase C (PLC) activity.
Caption: S1P1 Receptor Signaling Cascade.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol is based on the "modestly water-soluble" nature of the related compound CYM-5442 and common practices for formulating poorly soluble compounds for oral administration in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile Water for Injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation: Prepare a fresh vehicle solution of 10% DMSO, 40% PEG400, and 50% sterile water. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG400, and 500 µL of sterile water. Vortex thoroughly.
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the DMSO component of the vehicle first and vortex until the compound is fully dissolved.
-
Add the PEG400 and vortex thoroughly.
-
Finally, add the sterile water in small aliquots, vortexing between each addition to ensure the solution remains clear.
-
If precipitation occurs, gentle warming (37°C) and/or sonication may be used to aid dissolution.
-
-
Final Formulation: The final formulation should be a clear, homogenous solution. Visually inspect for any particulates before administration.
-
Administration:
-
The typical oral gavage volume for mice is 5-10 mL/kg body weight.
-
Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with an appropriate oral gavage needle.
-
Administer the solution carefully to the mice.
-
-
Control Group: The vehicle alone (10% DMSO, 40% PEG400, 50% sterile water) should be administered to the control group of animals.
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection in Mice
For intraperitoneal administration, it is crucial to use a vehicle that is well-tolerated and minimizes irritation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with 25-27 gauge needles
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound.
-
Initial Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to completely dissolve the compound. Vortex thoroughly.
-
-
Dilution with Saline:
-
Gradually add sterile saline to the DMSO solution while vortexing to reach the final desired concentration.
-
Observe the solution carefully for any signs of precipitation. If the compound begins to precipitate, the concentration may be too high for this vehicle system. In such cases, consider alternative vehicles or a different route of administration.
-
-
Final Formulation: The final solution should be clear.
-
Administration:
-
The typical IP injection volume for mice is 5-10 mL/kg body weight.
-
Draw the calculated volume of the this compound solution into a 1 mL syringe.
-
Administer the solution via intraperitoneal injection.
-
-
Control Group: The vehicle control group should receive an equivalent volume of the DMSO/saline mixture.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using this compound.
Caption: In Vivo Study Workflow for this compound.
Safety Precautions
-
This compound is a potent pharmacological agent. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling and preparation.
-
All procedures involving animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
-
Dispose of all waste materials, including unused drug solutions and contaminated supplies, according to institutional guidelines for chemical and biohazardous waste.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental requirements and the physicochemical properties of the particular batch of this compound. It is highly recommended to perform small-scale pilot studies to determine the optimal dose and vehicle for your specific in vivo model.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Lymphocyte Populations Following CYM5181 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5181 is a novel agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a critical role in the regulation of lymphocyte trafficking. Activation of S1P1 by agonists leads to the sequestration of lymphocytes in secondary lymphoid organs, such as lymph nodes, resulting in a transient reduction of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia. This mechanism is of significant interest for the development of therapeutic agents for autoimmune diseases and other inflammatory conditions. These application notes provide a detailed protocol for the analysis of lymphocyte populations in whole blood following treatment with this compound using flow cytometry.
Mechanism of Action: S1P1 Agonism and Lymphocyte Sequestration
Sphingosine-1-phosphate (S1P) is a bioactive lipid that regulates a wide range of cellular processes, including cell migration, proliferation, and survival. The S1P signaling pathway is crucial for the egress of lymphocytes from lymphoid tissues into the circulatory system. A concentration gradient of S1P exists between the blood/lymph (high concentration) and the lymphoid tissues (low concentration). Lymphocytes express S1P receptors, and their migration is guided by this gradient.
This compound, as an S1P1 agonist, mimics the action of endogenous S1P. Upon binding to S1P1 on lymphocytes, it induces receptor internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes and preventing their recirculation into the peripheral blood. The result is a dose-dependent and transient lymphopenia.
Figure 1. Mechanism of this compound-induced lymphocyte sequestration.
Data Presentation: Effects of a Potent S1P1 Agonist on Lymphocyte Populations
Table 1: Dose-Dependent Reduction of Lymphocyte Subpopulations 4 Hours Post-Treatment
| Treatment Group | Dose (mg/kg) | Total Lymphocytes (% Reduction) | CD4+ T Cells (% Reduction) | CD8+ T Cells (% Reduction) | B Cells (% Reduction) |
| Vehicle Control | 0 | 0 | 0 | 0 | 0 |
| S1P1 Agonist | 1 | ~40-50 | ~45-55 | ~50-60 | ~35-45 |
| S1P1 Agonist | 3 | ~60-70 | ~65-75 | ~70-80 | ~55-65 |
| S1P1 Agonist | 10 | ~80-90 | ~85-95 | ~85-95 | ~60-70 |
Note: The data presented is extrapolated from studies on the potent S1P1 agonist CYM-5442 and represents an approximation of the expected effects of this compound.
Table 2: Time-Course of Lymphocyte Sequestration and Recovery Following a Single 10 mg/kg Dose
| Time Point | Total Lymphocytes (% of Baseline) | CD4+ T Cells (% of Baseline) | CD8+ T Cells (% of Baseline) | B Cells (% of Baseline) |
| 0 hr (Baseline) | 100 | 100 | 100 | 100 |
| 4 hr | ~15 | ~10 | ~10 | ~35 |
| 8 hr | ~25 | ~20 | ~20 | ~45 |
| 16 hr | ~70 | ~65 | ~65 | ~75 |
| 24 hr | ~95 | ~90 | ~90 | ~95 |
Note: The data illustrates a transient lymphopenia, with lymphocyte counts returning to near baseline levels within 24 hours, a characteristic feature of reversible S1P1 agonists. Data is based on the effects of CYM-5442.[1]
Experimental Protocols
Protocol 1: In Vivo Dosing of this compound in Mice
This protocol outlines the procedure for the administration of this compound to mice to induce lymphocyte sequestration.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mice (e.g., C57BL/6, 8-12 weeks old)
-
Sterile syringes and needles for oral gavage or intraperitoneal injection
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare a stock solution of this compound in a suitable solvent if necessary.
-
On the day of the experiment, prepare the final dosing solution by diluting the stock solution or suspending the compound in the vehicle to the desired concentration. Ensure the solution is homogenous.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Administer this compound or vehicle control to the mice via the chosen route (e.g., oral gavage or intraperitoneal injection).
-
Return the animals to their cages and monitor for any adverse effects.
-
-
Blood Collection:
-
At the designated time points (e.g., 4, 8, 16, and 24 hours post-dosing), collect peripheral blood from the mice. The submandibular or saphenous vein are suitable sites for repeated sampling.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Figure 2. In vivo dosing and sample collection workflow.
Protocol 2: Flow Cytometry Analysis of Murine Lymphocyte Populations
This protocol describes the staining of whole blood for the identification and quantification of T cells, B cells, and their subsets.
Materials:
-
Whole blood collected in EDTA tubes
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., anti-mouse CD16/32)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)
-
96-well V-bottom plates or FACS tubes
-
Flow cytometer
Table 3: Suggested Antibody Panel for Murine Lymphocyte Subsets
| Marker | Cell Type | Fluorochrome |
| CD45 | Leukocytes | PerCP-Cy5.5 |
| CD3e | T Cells | APC |
| CD4 | Helper T Cells | FITC |
| CD8a | Cytotoxic T Cells | PE-Cy7 |
| CD19 | B Cells | PE |
| NK1.1 | NK Cells | Pacific Blue |
Procedure:
-
Cell Preparation:
-
Add 50 µL of whole blood to a well of a 96-well V-bottom plate or a FACS tube.
-
-
Fc Receptor Blocking:
-
Add 50 µL of Fc Block diluted in FACS buffer to each sample.
-
Incubate for 10 minutes at 4°C.
-
-
Antibody Staining:
-
Prepare a cocktail of the fluorochrome-conjugated antibodies in FACS buffer at their predetermined optimal concentrations.
-
Add 50 µL of the antibody cocktail to each sample.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 200 µL of FACS buffer to each well/tube and centrifuge at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step twice.
-
-
Red Blood Cell Lysis:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add 1 mL of 1X RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Centrifuge at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Final Resuspension and Acquisition:
-
Resuspend the cell pellet in 200 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.
-
References
Troubleshooting & Optimization
Optimizing CYM5181 Dose-Response Curves In Vitro: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize in vitro dose-response curves for CYM5181, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent agonist for the S1P1 receptor, a G-protein coupled receptor (GPCR).[1][2] It activates the receptor, which primarily couples to the inhibitory G-protein, Gαi. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] this compound has a reported pEC50 of approximately -8.47.[1][2]
Q2: Which cell lines are suitable for this compound dose-response studies?
A2: The choice of cell line is critical for a successful experiment. It is recommended to use a cell line that endogenously expresses the S1P1 receptor. Alternatively, recombinant cell lines overexpressing human S1P1, such as CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells, are commonly used and can offer increased sensitivity. It is crucial to verify the expression level of the S1P1 receptor in the chosen cell line, as this can significantly impact the agonist's potency and the assay window.
Q3: Why is serum starvation recommended before starting the experiment?
A3: Serum contains various growth factors and lipids, including sphingosine-1-phosphate (S1P), the endogenous ligand for the S1P1 receptor. The presence of S1P in the serum can lead to basal receptor activation and internalization, which can mask the effect of this compound and result in a reduced assay window. Serum starvation for a few hours (e.g., 3-4 hours) to overnight is recommended to minimize this basal activity. However, prolonged serum starvation (e.g., more than 24 hours) can induce cellular stress and may negatively impact the results.
Q4: How do I choose the appropriate assay to measure this compound activity?
A4: Since S1P1 is a Gαi-coupled receptor, the most common methods to assess its activation by an agonist like this compound are:
-
cAMP Assays: These assays measure the decrease in intracellular cAMP levels upon Gαi activation. A common approach is to first stimulate adenylyl cyclase with forskolin to produce a measurable level of cAMP, and then measure the inhibitory effect of this compound.
-
Receptor Internalization Assays: Agonist binding to the S1P1 receptor induces its internalization. This can be quantified using various techniques, such as whole-cell ELISA with tagged receptors or fluorescence microscopy with GFP-tagged receptors.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Low receptor expression in the chosen cell line. | Verify S1P1 expression via qPCR or Western blot. Consider using a cell line with higher or induced expression. |
| Inactive this compound compound. | Ensure proper storage and handling of the compound. Prepare fresh stock solutions. | |
| Suboptimal assay conditions. | Optimize cell density, incubation time, and concentration of other reagents (e.g., forskolin in cAMP assays). | |
| Insufficient stimulation time. | Perform a time-course experiment to determine the optimal incubation time for this compound to elicit a maximal response. | |
| High Background Signal | High basal receptor activity due to serum components. | Ensure adequate serum starvation of cells before the experiment. Use charcoal-stripped serum if minimal serum is required. |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination. | |
| In a cAMP assay, the forskolin concentration is too high. | Titrate the forskolin concentration to find the optimal level that provides a good assay window without saturating the system. | |
| Poor Dose-Response Curve (Shallow or Irregular Shape) | Compound solubility issues at high concentrations. | Check the solubility of this compound in your assay buffer. Consider using a different solvent for the stock solution, ensuring the final concentration in the assay is not toxic to the cells. |
| Cell stress or death at high compound concentrations. | Perform a cell viability assay in parallel with your dose-response experiment to rule out cytotoxicity. | |
| Incorrect serial dilutions. | Carefully prepare serial dilutions of this compound and use fresh dilutions for each experiment. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding to minimize well-to-well variability. |
| Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with PBS to maintain humidity and minimize temperature gradients. |
Experimental Protocols
Protocol 1: cAMP Assay for this compound (Gαi-coupled Receptor)
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
Materials:
-
S1P1-expressing cells (e.g., CHO-S1P1 or HEK293-S1P1)
-
Cell culture medium (e.g., DMEM/F12)
-
Serum-free medium for starvation
-
This compound
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White opaque 96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the S1P1-expressing cells into a white opaque microplate at a pre-optimized density and culture overnight.
-
Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for 3-4 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of a PDE inhibitor.
-
Forskolin Preparation: Prepare a solution of forskolin in the assay buffer. The optimal concentration of forskolin should be determined empirically but is often in the low micromolar range.
-
Cell Stimulation:
-
Add the diluted this compound to the cells.
-
Immediately after, add the forskolin solution to all wells except the negative control.
-
-
Incubation: Incubate the plate at 37°C for the pre-determined optimal time (e.g., 30-60 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: S1P1 Receptor Internalization Assay (Whole-Cell ELISA)
This protocol is for a whole-cell ELISA-based internalization assay using an N-terminally FLAG-tagged S1P1 receptor.
Materials:
-
Cells stably expressing N-terminally FLAG-tagged S1P1 receptor
-
Cell culture medium
-
Serum-free medium
-
This compound
-
Primary antibody: Anti-FLAG antibody (HRP-conjugated)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Cell Seeding: Seed the FLAG-S1P1 expressing cells into a 96-well plate and grow to confluency.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 3-4 hours.
-
Agonist Treatment: Treat the cells with different concentrations of this compound and incubate at 37°C for the desired time (e.g., 30 minutes) to induce receptor internalization. Include an untreated control for maximal surface receptor levels.
-
Fixation: Gently wash the cells with ice-cold PBS and then fix with 4% paraformaldehyde for 20 minutes at room temperature.
-
Blocking: Wash the cells with wash buffer and block with a suitable blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with an HRP-conjugated anti-FLAG antibody for 1-2 hours at room temperature to label the receptors remaining on the cell surface.
-
Washing: Wash the cells extensively with wash buffer to remove unbound antibody.
-
Detection: Add the HRP substrate and incubate until a color develops. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: The amount of internalized receptor is inversely proportional to the signal. Plot the percentage of remaining surface receptors against the log of the this compound concentration to determine the EC50 for internalization.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Assay | Notes |
| This compound Concentration | 10⁻¹² M to 10⁻⁵ M | cAMP & Internalization | Perform a wide concentration range to capture the full dose-response curve. |
| Cell Density | 5,000 - 20,000 cells/well | cAMP & Internalization | Optimize for your specific cell line and plate format (96 or 384-well). |
| Serum Starvation Time | 3 - 16 hours | cAMP & Internalization | Prolonged starvation can be detrimental to some cell types. |
| Incubation Time | 15 - 60 minutes | cAMP | Determine the optimal time for maximal inhibition of cAMP production. |
| Forskolin Concentration | 1 - 10 µM | cAMP | Titrate to find the concentration that gives an EC80 of cAMP production for the best assay window. |
| PDE Inhibitor (IBMX) | 100 - 500 µM | cAMP | Helps to prevent the degradation of cAMP, leading to a more robust signal. |
Visual Guides
Caption: S1P1 signaling pathway activated by this compound.
Caption: Workflow for optimizing this compound dose-response.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing CYM5181 off-target effects
Welcome to the technical support center for CYM5181. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the identification and minimization of off-target effects during experimentation with this novel S1P1 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a novel, potent agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in regulating immune cell trafficking, particularly the egress of lymphocytes from secondary lymphoid organs.
Q2: What are the potential off-target effects of this compound?
A2: As a member of the S1P receptor modulator family, the most probable off-target effects of this compound are interactions with other S1P receptor subtypes (S1PR2, S1PR3, S1PR4, and S1PR5). Cross-reactivity, especially with S1PR3, has been a concern for other S1P receptor agonists, potentially leading to adverse cardiovascular effects. While direct comprehensive off-target screening data for this compound is not publicly available, a closely related and more optimized analog, CYM-5442, has been shown to be highly selective for S1P1.[1]
Q3: Why is it important to identify and minimize the off-target effects of this compound?
A3: Identifying and minimizing off-target effects is critical for several reasons:
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Data Integrity: Off-target interactions can lead to misleading experimental results, making it difficult to attribute observed phenotypes solely to S1P1 activation.
-
Translational Relevance: For drug development, off-target effects can cause unforeseen side effects and toxicity, potentially leading to the failure of a drug candidate in later stages.
-
Mechanistic Clarity: Understanding the complete target profile of this compound allows for a more precise interpretation of its biological functions.
Q4: What are the general strategies to identify potential off-targets of this compound?
A4: A multi-pronged approach is recommended:
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Receptor Selectivity Profiling: Test this compound against other S1P receptor subtypes to determine its selectivity profile.
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Broad Off-Target Screening: Utilize commercially available screening services against a panel of receptors, kinases, and other enzymes to identify potential unintended binders.
-
Proteomics Approaches: Employ techniques like chemical proteomics to pull down binding partners of this compound from cell lysates.
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Phenotypic Screening: Compare the cellular phenotype induced by this compound with that of other known S1P1 agonists and antagonists. Discrepancies may suggest off-target activity.
-
Computational Modeling: In silico methods can predict potential off-target interactions based on the structure of this compound.[2]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step:
-
Perform a dose-response curve for your observed phenotype and compare the potency with the known EC50 of this compound for S1P1. A significant deviation may indicate an off-target effect.
-
Use a structurally unrelated S1P1 agonist. If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
Use an S1P1 antagonist to see if the effect of this compound can be blocked.
-
-
-
Possible Cause 2: Compound stability or solubility issues.
-
Troubleshooting Step:
-
Visually inspect your media for any signs of compound precipitation, especially at higher concentrations.
-
Prepare fresh stock solutions of this compound for each experiment.
-
Consult the manufacturer's data sheet for solubility information and recommended solvents.
-
-
-
Possible Cause 3: Cell line variability.
-
Troubleshooting Step:
-
Ensure consistent cell passage number and health.
-
Verify the expression of S1P1 in your cell line using qPCR or Western blot.
-
-
Issue 2: Observed cellular toxicity at concentrations required for S1P1 activation.
-
Possible Cause 1: On-target toxicity.
-
Troubleshooting Step:
-
Modulate the expression of S1P1 using siRNA or CRISPR. If knockdown of S1P1 phenocopies the toxicity observed with this compound, it suggests on-target toxicity.
-
-
-
Possible Cause 2: Off-target toxicity.
-
Troubleshooting Step:
-
Perform a counter-screen in a cell line that does not express S1P1. If toxicity persists, it is likely due to off-target effects.
-
Submit the compound for broad off-target liability screening (e.g., against a panel of known toxicity-related targets).
-
-
Data Presentation
Table 1: Selectivity Profile of CYM-5442 (a close analog of this compound) across Human S1P Receptors
| Receptor | Assay Format | EC50 (nM) | % Inhibition at 10 µM (Antagonist Format) |
| S1P1 | Agonist | 1.35 | N/A |
| S1P2 | Antagonist | >10,000 | 20 |
| S1P3 | Antagonist | >10,000 | 15 |
| S1P4 | Antagonist | >10,000 | 10 |
| S1P5 | Antagonist | >10,000 | 5 |
Data adapted from Gonzalez-Cabrera, et al., Molecular Pharmacology, 2008.[1]
Experimental Protocols
Protocol 1: S1P1 Receptor Activation Assay using a CRE-β-Lactamase Reporter Gene
This protocol is to determine the potency of this compound in activating the S1P1 receptor.
Materials:
-
CHO-K1 cells stably expressing human S1P1 and a CRE-β-lactamase reporter gene.
-
Assay medium: Opti-MEM I reduced serum medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Forskolin.
-
LiveBLAzer™-FRET B/G Substrate.
Procedure:
-
Seed the cells in 384-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in assay medium.
-
Aspirate the culture medium from the cells and add the this compound dilutions.
-
Incubate the plate for 5 hours at 37°C in a CO2 incubator.
-
Add the LiveBLAzer™-FRET B/G Substrate to each well.
-
Incubate for 2 hours at room temperature, protected from light.
-
Measure the fluorescence emission at 460 nm and 530 nm.
-
Calculate the 460/530 nm emission ratio and plot the data to determine the EC50 value.
Protocol 2: S1P1 Receptor Internalization Assay
This protocol assesses the ability of this compound to induce the internalization of the S1P1 receptor.
Materials:
-
HEK293 cells stably expressing S1P1-GFP.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution.
-
Paraformaldehyde (4% in PBS).
-
DAPI stain.
-
High-content imaging system.
Procedure:
-
Seed S1P1-GFP expressing cells in a 96-well imaging plate and incubate overnight.
-
Treat the cells with various concentrations of this compound for 1 hour at 37°C.
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and stain with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the internalization of S1P1-GFP by measuring the fluorescence intensity inside the cell versus at the plasma membrane.
Visualizations
Caption: Simplified S1P1 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for identifying off-target effects of this compound.
References
CYM5181 stability in different experimental buffers
This technical support center provides guidance and answers frequently asked questions regarding the stability of CYM5181 in common experimental buffers. For researchers, scientists, and drug development professionals, understanding the stability of a compound under various conditions is critical for the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound. It is a powerful organic solvent capable of dissolving a wide array of organic compounds, including many used in pharmaceutical research.[1][2][3] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
Q3: What is the stability of this compound in aqueous buffers like Phosphate-Buffered Saline (PBS)?
Q4: How stable is this compound in cell culture media?
A4: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and often serum, which includes various enzymes.[5] These components can potentially contribute to the degradation of a test compound. The stability of this compound in your specific cell culture medium should be experimentally verified. Factors such as light exposure can also lead to the degradation of components in the media, which could in turn affect the stability of the dissolved compound. A protocol for assessing stability in cell culture medium is provided below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store aliquots at -80°C. |
| Degradation of this compound in working solution (e.g., PBS or cell culture media). | Prepare working solutions fresh before each experiment. Assess the stability of this compound in your experimental buffer over the time course of your experiment (see protocols below). | |
| Loss of compound activity over the duration of a long-term experiment. | Instability of this compound under incubation conditions (e.g., 37°C, presence of cells/enzymes). | Determine the half-life of this compound under your experimental conditions. Consider replenishing the compound at appropriate intervals if significant degradation occurs. |
| Precipitation of this compound in aqueous buffer. | Poor solubility of this compound at the working concentration. | Decrease the final concentration of this compound. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells. |
Quantitative Data Summary
Since specific stability data for this compound is not publicly available, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Stability of this compound in PBS (pH 7.4) at 37°C
| Time (hours) | % Remaining this compound (Mean ± SD) |
| 0 | 100 |
| 2 | Insert your data here |
| 4 | Insert your data here |
| 8 | Insert your data here |
| 24 | Insert your data here |
| 48 | Insert your data here |
Table 2: Stability of this compound in Cell Culture Medium (e.g., DMEM with 10% FBS) at 37°C
| Time (hours) | % Remaining this compound (Mean ± SD) |
| 0 | 100 |
| 2 | Insert your data here |
| 4 | Insert your data here |
| 8 | Insert your data here |
| 24 | Insert your data here |
| 48 | Insert your data here |
Experimental Protocols
Protocol 1: Assessing this compound Stability in an Experimental Buffer (e.g., PBS)
This protocol outlines a method to determine the chemical stability of this compound in a simple aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator (37°C)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare the working solution by diluting the stock solution into PBS to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Incubate the working solution at 37°C.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop degradation.
-
Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Caption: Workflow for assessing this compound stability in PBS.
Protocol 2: Assessing this compound Stability in Cell Culture Medium
This protocol is designed to evaluate the stability of this compound in a more complex biological matrix.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare the working solution by diluting the stock solution into the cell culture medium to a final concentration (e.g., 10 µM). The final DMSO concentration should be non-toxic to cells (e.g., ≤ 0.1%).
-
Incubate the working solution in a cell-free environment at 37°C in a CO2 incubator to mimic experimental conditions.
-
Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Process the samples by adding a cold organic solvent (e.g., acetonitrile with an internal standard) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method.
-
Determine the percentage of this compound remaining at each time point compared to the initial concentration.
Caption: this compound stability assessment in cell culture medium.
Signaling Pathways and Logical Relationships
The stability of a compound is a critical factor that can influence its observed efficacy in signaling pathway studies. If a compound degrades over the course of an experiment, its effective concentration decreases, potentially leading to an underestimation of its potency or a misinterpretation of the downstream signaling events.
Caption: Impact of stability on experimental outcomes.
References
- 1. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions [mdpi.com]
- 2. A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of stability-indicating UHPLC-UV-MS tandem methods for lenalidomide assay, related substances, and genotoxic impurity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Overcoming poor bioavailability of CYM5181 in animal studies
Welcome to the technical support center for CYM5181. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo animal studies with this compound, with a particular focus on its poor bioavailability.
Troubleshooting Guides
Issue: Low or inconsistent plasma concentrations of this compound in animal studies.
This is a common challenge likely attributed to the poor aqueous solubility of this compound, a characteristic suggested by the development of its more water-soluble analog, CYM-5442. Poor solubility can lead to low dissolution and absorption in the gastrointestinal tract.
Possible Solutions:
-
Formulation Optimization: The formulation of this compound is critical for achieving adequate systemic exposure. Consider the following strategies:
-
Co-solvent Systems: Utilize biocompatible co-solvents to increase the solubility of this compound.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization and absorption of lipophilic compounds.
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Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially leading to improved dissolution.
-
-
Route of Administration: If oral administration consistently yields low bioavailability, consider alternative routes for initial or proof-of-concept studies:
-
Intravenous (IV) injection: This will provide 100% bioavailability and serve as a baseline for comparison with other routes.
-
Intraperitoneal (IP) injection: This can bypass first-pass metabolism in the liver, which may also contribute to low bioavailability.
-
-
Dose Escalation Study: Carefully designed dose escalation studies can help determine if the absorption is saturable.
Frequently Asked Questions (FAQs)
Q1: What is the likely cause of poor bioavailability of this compound in my animal experiments?
A1: The primary reason for the poor bioavailability of this compound is likely its low aqueous solubility. Many new chemical entities with high lipophilicity face this challenge, leading to limited dissolution in the gastrointestinal fluids and consequently, poor absorption. While there is no direct published data on the solubility of this compound, the development of a "moderately water-soluble" analog, CYM-5442, strongly suggests that this compound has solubility limitations.[1]
Q2: What are some recommended starting formulations for in vivo oral dosing of this compound in rodents?
A2: For initial studies with a compound like this compound where solubility is a concern, a simple suspension may not be adequate. We recommend exploring the following formulation approaches:
-
Suspension in a vehicle with a wetting agent: A common starting point is a suspension in a vehicle like 0.5% methylcellulose or carboxymethylcellulose (CMC) with a small amount of a surfactant such as Tween 80 (e.g., 0.1-0.5%) to aid in wetting the compound particles.
-
Solution in a co-solvent mixture: A solution can be prepared using a mixture of biocompatible solvents. A common example is a ternary system of PEG 400, Solutol HS 15 (or Kolliphor HS 15), and water.
-
Lipid-based formulation: For a lipophilic compound, a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
Q3: How can I assess the effectiveness of my formulation strategy in improving bioavailability?
A3: A well-designed pharmacokinetic (PK) study is essential. This typically involves administering this compound via the intended route (e.g., oral) with the new formulation and comparing the plasma concentration-time profile to a reference, which is ideally an intravenous (IV) administration. The absolute oral bioavailability (F%) can be calculated using the following formula:
F(%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100
Where AUC is the area under the plasma concentration-time curve.
Q4: Are there any known metabolites of this compound that I should be aware of?
A4: Currently, there is no publicly available information specifically detailing the in vivo metabolism of this compound. As a researcher, it would be prudent to consider that the compound may undergo Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism in the liver and other tissues. When analyzing plasma or tissue samples, be mindful of potential metabolite peaks in your analytical method (e.g., LC-MS/MS).
Data Presentation
Below is an example table illustrating how to present pharmacokinetic data from a study comparing different formulations of this compound. Please note that the following data is hypothetical and for illustrative purposes only, as specific pharmacokinetic data for this compound is not publicly available.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) |
| 0.5% CMC Suspension | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 |
| 20% PEG 400 Solution | 250 ± 50 | 1.0 ± 0.3 | 1200 ± 200 |
| SEDDS | 800 ± 150 | 0.5 ± 0.2 | 4500 ± 500 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration of this compound
-
Component Selection:
-
Oil Phase: Select a suitable oil such as Labrafil M 1944 CS or Capryol 90.
-
Surfactant: Choose a non-ionic surfactant with a high HLB value, for example, Kolliphor RH 40 or Cremophor EL.
-
Co-surfactant/Co-solvent: Use a co-surfactant like Labrasol or a co-solvent such as Transcutol HP or PEG 400 to improve drug solubilization and the spontaneity of emulsification.
-
-
Solubility Screening:
-
Determine the saturation solubility of this compound in various oils, surfactants, and co-solvents to select the most appropriate excipients.
-
Add an excess amount of this compound to a known volume of each excipient.
-
Shake the mixture for 48-72 hours at a constant temperature (e.g., 25°C).
-
Centrifuge the samples to pellet the undissolved drug.
-
Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
-
Formulation Development:
-
Based on the solubility data, select the excipients.
-
Prepare different ratios of oil, surfactant, and co-surfactant.
-
Add this compound to the excipient mixture at the desired concentration.
-
Gently heat (if necessary, e.g., to 40°C) and vortex until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Visual Assessment: Observe the formulation for clarity and homogeneity.
-
Emulsification Study: Add a small amount of the SEDDS (e.g., 100 µL) to a larger volume of aqueous medium (e.g., 250 mL of water or simulated gastric fluid) with gentle stirring. Observe the formation of the emulsion. A good SEDDS will form a clear or slightly bluish-white emulsion rapidly.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering (DLS) instrument. A smaller droplet size (typically <200 nm) is desirable for better absorption.
-
Visualizations
Caption: Workflow for developing and evaluating an oral formulation for a poorly soluble compound like this compound.
Caption: Simplified signaling pathway of the S1P1 receptor, the target of this compound.
Caption: Logical relationship between the problem of poor bioavailability and potential solutions for this compound.
References
Technical Support Center: Optimizing CYM5181 Concentration for Cell Viability
Welcome to the technical support center for the use of CYM5181 in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximal efficacy while maintaining optimal cell viability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and potent agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating various cellular processes, including cell proliferation, migration, and survival. Upon binding to S1P1, this compound activates downstream signaling pathways, primarily through the Gαi subunit, leading to the modulation of cellular functions.
Q2: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell type, the specific biological question being investigated, and the duration of the experiment. Based on its reported in vitro potency (pEC50 of -8.47), a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments. It is crucial to determine the optimal concentration for your specific cell line and assay empirically.
Q3: How should I prepare and store this compound?
For optimal stability, it is recommended to store the solid compound at -20°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). It is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration, ensuring the final DMSO concentration is below the toxic threshold for your cells (typically <0.1-0.5%).
Q4: What are the expected cellular responses to this compound treatment?
As an S1P1 agonist, this compound is expected to induce responses similar to the endogenous ligand, sphingosine-1-phosphate (S1P). These can include, but are not limited to, changes in cell morphology, migration, proliferation, and activation of specific signaling pathways. The nature and magnitude of the response will be cell-type dependent.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Action |
| No observable effect on cells | 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your cell type. 2. Low S1P1 receptor expression: The cell line may not express sufficient levels of the S1P1 receptor. 3. Compound degradation: The this compound stock solution may have degraded due to improper storage or handling. | 1. Perform a wider dose-response experiment, for example, from 0.1 nM to 10 µM. 2. Verify S1P1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. 3. Prepare a fresh stock solution of this compound and repeat the experiment. |
| High cell death or low viability at all tested concentrations | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Off-target effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. 3. Cellular stress: The experimental conditions (e.g., prolonged incubation) may be causing cellular stress. | 1. Ensure the final solvent concentration is below the toxic threshold for your cell line. Include a vehicle control (medium with the same concentration of solvent) in your experiments. 2. Lower the concentration range of this compound in your dose-response experiment. 3. Optimize incubation time and other experimental parameters. |
| Decreased effect at higher concentrations (Bell-shaped dose-response curve) | S1P1 receptor desensitization and internalization: Prolonged or high-concentration exposure to S1P1 agonists can lead to receptor phosphorylation, internalization, and subsequent degradation.[1][2][3][4][5] This reduces the number of receptors on the cell surface available for signaling, leading to a diminished response. | 1. Reduce the incubation time of this compound treatment. 2. Perform a time-course experiment to determine the optimal duration of exposure. 3. Consider using a lower, but still effective, concentration for longer-term studies. |
| Inconsistent or variable results between experiments | 1. Inconsistent cell seeding density: Variations in the initial number of cells can affect the outcome of viability assays. 2. Variability in compound dilution: Inaccurate pipetting can lead to inconsistent final concentrations. 3. Cell passage number: The characteristics of some cell lines can change with high passage numbers. | 1. Ensure a consistent cell seeding density across all wells and experiments. 2. Prepare fresh serial dilutions of this compound for each experiment and use calibrated pipettes. 3. Use cells within a defined and consistent passage number range for all experiments. |
Quantitative Data Summary
The optimal concentration of this compound is highly cell-type dependent. The following table provides a general guideline for starting concentrations based on typical S1P1 agonist activities. It is imperative to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
| Cell Type Category | Example Cell Lines | Starting Concentration Range (for dose-response) | Potential Readouts |
| Immune Cells | Lymphocytes, Macrophages | 1 nM - 1 µM | Migration, Cytokine Production, Proliferation |
| Endothelial Cells | HUVEC, HMVEC | 1 nM - 1 µM | Tube Formation, Migration, Barrier Function |
| Cancer Cell Lines | Varies by cancer type | 10 nM - 10 µM | Proliferation, Apoptosis, Migration, Invasion |
| Fibroblasts | NIH-3T3, Primary Fibroblasts | 10 nM - 5 µM | Proliferation, Collagen Production |
Experimental Protocols
Cell Viability/Cytotoxicity Assay using CCK-8
This protocol provides a general guideline for assessing the effect of this compound on cell viability using the Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "medium only" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Mandatory Visualizations
S1P1 Signaling Pathway
Caption: S1P1 signaling pathway activated by this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining optimal this compound concentration.
Logical Relationship for Troubleshooting High Cell Death
Caption: Troubleshooting logic for high cell death.
References
- 1. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRK2-dependent S1PR1 desensitization is required for lymphocytes to overcome their attraction to blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate (S1P) displays sustained S1P1 receptor agonism and signaling through S1P lyase-dependent receptor recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous desensitization of the sphingosine-1-phosphate receptors by purinoceptor activation in renal mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in CYM5181 experiments
Welcome to the technical support center for CYM5181. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the S1P1 receptor agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its primary mechanism of action is to bind to and activate S1P1, a G protein-coupled receptor (GPCR). This activation initiates downstream signaling cascades that are involved in various cellular processes, including lymphocyte trafficking, endothelial barrier function, and immune regulation.
Q2: What are the expected outcomes of this compound treatment in a typical cell-based assay?
In cell-based assays, this compound is expected to induce S1P1-mediated signaling. Common expected outcomes include:
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Receptor Internalization: A time- and concentration-dependent decrease in S1P1 receptor expression on the cell surface.[1][2]
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Inhibition of cAMP Production: In forskolin-stimulated cells, this compound should inhibit the production of cyclic AMP (cAMP).
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Lymphocyte Migration: Inhibition of lymphocyte egress from lymphoid tissues.[2]
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Endothelial Barrier Enhancement: Increased integrity of endothelial cell junctions.
Q3: What is the reported potency of this compound?
The potency of this compound is typically reported as a pEC50 value, which is the negative logarithm of the molar concentration that produces 50% of the maximum possible response.
| Compound | pEC50 |
| This compound | ~8.47 |
This value can vary slightly depending on the specific assay conditions and cell type used.
Troubleshooting Guides
Issue 1: Weaker than Expected or No Agonist Activity
You have treated your cells with this compound but observe a minimal or no downstream effect (e.g., no inhibition of cAMP, no receptor internalization).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Compound Degradation | Ensure this compound has been stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Low S1P1 Expression in Cells | Verify the expression level of S1P1 in your cell line using techniques like qPCR, Western blot, or flow cytometry. Choose a cell line known to express S1P1 endogenously at sufficient levels or use a stably transfected cell line. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, incubation time, and compound concentration. Ensure the assay buffer and media components do not interfere with the compound's activity. |
| Cell Health and Passage Number | Use healthy, low-passage number cells for your experiments. High passage numbers can lead to phenotypic drift and altered receptor expression. |
Issue 2: High Variability Between Replicate Wells or Experiments
You are observing significant differences in the measured response across replicate wells or between repeated experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed an equal number of cells in each well. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Instrument Settings | Optimize the settings of your plate reader or imaging system, such as gain and focal height, to ensure you are within the linear range of detection. |
Issue 3: Unexpected Off-Target Effects
You observe cellular responses that are not typically associated with S1P1 activation, suggesting potential off-target effects.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Activation of Other S1P Receptors | Although this compound is selective for S1P1, at high concentrations, it may exhibit activity at other S1P receptor subtypes (S1P2-5).[3][4] Use the lowest effective concentration of this compound. To confirm S1P1-specific effects, use a selective S1P1 antagonist, such as W146, in parallel experiments. |
| Compound Cytotoxicity | At high concentrations, small molecules can induce cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound in your cell line. |
| Non-Specific Interactions | The compound may be interacting with other cellular components. Review the literature for any known off-target activities of similar chemical scaffolds. |
Experimental Protocols
S1P1 Receptor Internalization Assay
This protocol is a general guideline for a fluorescence-based receptor internalization assay.
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Cell Plating: Seed cells stably expressing a fluorescently tagged S1P1 (e.g., S1P1-GFP) into a multi-well imaging plate. Allow cells to adhere and grow to an appropriate confluency.
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Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
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Treatment: Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known S1P1 agonist).
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Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time points (e.g., 30, 60, 120 minutes).
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Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
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Analysis: Quantify the internalization of the S1P1-GFP by measuring the change in fluorescence intensity from the cell membrane to intracellular vesicles.
Visualizations
S1P1 Downstream Signaling Pathway
Caption: Downstream signaling cascade initiated by this compound binding to the S1P1 receptor.
Experimental Workflow for Troubleshooting Weak Agonist Activity
Caption: A stepwise workflow for troubleshooting weak or absent agonist activity in this compound experiments.
S1P1 Receptor Internalization and Desensitization Logic
Caption: The logical progression of S1P1 receptor internalization and desensitization upon agonist binding.
References
- 1. ENDOCYTOSIS OF LIGAND ACTIVATED SPHINGOSINE 1-PHOSPHATE RECEPTOR 1 MEDIATED BY THE CLATHRIN-PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Receptor-2 Antagonists: Therapeutic Potential and Potential Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
CYM5181 Technical Support Center: Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of CYM5181, a potent S1P1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for this compound?
A1: The critical quality attributes for this compound, like many small molecule active pharmaceutical ingredients (APIs), include identity, purity, assay (potency), and stability. These attributes ensure the compound is what it purports to be, is free from significant levels of impurities, has the expected strength, and will remain stable under defined storage conditions.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and effective method for determining the purity of small molecules like this compound.[1][2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended for confirming the molecular weight of the main component and identifying any impurities.[4][5]
Q3: What types of impurities might be present in a sample of this compound?
A3: Impurities in synthetically derived small molecules like this compound can be broadly categorized as:
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Organic Impurities: These can include starting materials, by-products of the synthesis, intermediates, and degradation products.
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Inorganic Impurities: These may consist of reagents, catalysts, and heavy metals used during the manufacturing process.
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Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.
Q4: How should this compound be stored to ensure its stability?
A4: While specific stability data for this compound is not publicly available, as a general guideline for small molecule compounds, it should be stored in a well-sealed container, protected from light and moisture, at a controlled low temperature (e.g., -20°C for long-term storage).
Troubleshooting Guides
HPLC Purity Analysis
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the HPLC column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Reduce the injection volume or sample concentration. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injections. |
| Extra peaks in the chromatogram | - Sample contamination- Degradation of the sample- Carryover from previous injections | - Prepare fresh samples using high-purity solvents.- Store stock solutions and samples appropriately (protected from light and at low temperatures).- Run a blank injection to check for carryover and clean the injection port if necessary. |
LC-MS Analysis
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low ion signal for this compound | - Inappropriate ionization source settings- Poor solubility in the mobile phase- Ion suppression from matrix components | - Optimize the ionization source parameters (e.g., capillary voltage, gas flow).- Adjust the mobile phase to improve solubility.- Dilute the sample to minimize matrix effects. |
| Mass accuracy is out of specification | - Instrument calibration drift | - Recalibrate the mass spectrometer using a known standard. |
| Unexpected adduct ions | - Presence of salts in the sample or mobile phase | - Use volatile mobile phase additives (e.g., formic acid, ammonium acetate).- Desalt the sample before analysis if necessary. |
Quantitative Data Summary
The following table summarizes typical acceptance criteria for the quality control of a high-purity this compound reference standard.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | 1H NMR & Mass Spectrometry | Conforms to the expected structure and molecular weight |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% |
| Individual Impurity (by HPLC) | HPLC-UV | ≤ 0.5% |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient Program:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-18.1 min: 95% to 5% B
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18.1-25 min: 5% B
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
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Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
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LC Conditions: Use the same HPLC conditions as described in Protocol 1.
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MS Parameters (Positive Ion Mode):
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Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
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Drying Gas Temperature: 325°C
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Drying Gas Flow: 10 L/min
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Nebulizer Pressure: 35 psi
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Scan Range: m/z 100-1000
-
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Data Analysis: Extract the total ion chromatogram (TIC) and the extracted ion chromatogram (EIC) for the expected m/z of this compound. Confirm that the major peak in the TIC corresponds to the correct molecular weight of this compound.
Visualizations
Caption: A typical workflow for the quality control assessment of this compound.
Caption: Simplified signaling pathway of the S1P1 receptor activated by an agonist like this compound.
References
Preventing CYM5181 degradation during long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of CYM5181 during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent effects on the cells.[1] Aliquoting the stock solution into single-use volumes is advised to avoid repeated freeze-thaw cycles.[1][2]
Q2: How should I store this compound stock solutions for long-term stability?
A2: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C.[3] To protect from potential photodegradation, it is best practice to store solutions in amber vials or wrap containers in foil.[3]
Q3: Is this compound stable in cell culture media?
A3: The stability of small molecules like this compound in cell culture media can be influenced by several factors including temperature, pH, media components, light, and oxygen. While many small molecules are generally stable for a couple of days, for long-term experiments, it is crucial to determine the stability of this compound under your specific experimental conditions.
Q4: Do I need to change the cell culture media containing this compound daily in long-term experiments?
A4: For experiments extending beyond 48-72 hours, it is advisable to replace the medium with fresh this compound every 2-3 days to maintain a constant concentration of the active compound. This is especially important if stability studies indicate significant degradation over time.
Q5: What are the potential signs of this compound degradation?
A5: Degradation of this compound may lead to inconsistent experimental results or a loss of its biological activity. A color change in the stock or working solution can also be an indicator of chemical degradation or oxidation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound in long-term assays.
| Potential Cause | Recommended Action |
| Degradation in Cell Culture Media | Determine the stability of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocol 1). If degradation is observed, replenish the media with fresh compound every 48-72 hours. |
| Adsorption to Plasticware | Consider using low-binding microplates or glassware for your experiments. Including a stable control compound can help differentiate between degradation and other experimental variables. |
| Precipitation of the Compound | Visually inspect the culture media for any precipitate. If precipitation occurs, you may need to adjust the concentration of this compound or the solvent. Ensure the final DMSO concentration is not causing solubility issues. |
| Incorrect Storage | Ensure that stock solutions are stored at -20°C or -80°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Issue 2: Precipitation of this compound in stock solution or cell culture media.
| Potential Cause | Recommended Action |
| Exceeded Solubility Limit | Prepare stock solutions at a concentration where this compound remains fully dissolved. When diluting into aqueous culture media, ensure the final concentration is below its solubility limit in that medium. |
| Solvent Choice and Concentration | Use a high-purity solvent like DMSO for the stock solution. Ensure the final solvent concentration in the cell culture medium is minimal (ideally <0.1%) to prevent precipitation. |
| Temperature Effects | If precipitation occurs in a frozen stock solution upon thawing, warm the solution to room temperature and vortex gently to ensure complete dissolution before use. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
Objective: To determine the rate of this compound degradation in a specific cell culture medium over time.
Methodology:
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Preparation: Prepare a stock solution of this compound in DMSO. Spike the stock solution into pre-warmed cell culture medium to the desired final concentration.
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Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a multi-well plate and incubate under standard cell culture conditions (37°C, 5% CO₂).
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Sampling: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The 0-hour time point serves as the baseline.
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Sample Processing: For each time point, stop any potential enzymatic activity by adding a cold quenching solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge the samples to pellet the precipitated proteins.
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Analysis: Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining concentration of this compound.
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Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the specific medium.
Protocol 2: Long-Term Cell Culture with this compound
Objective: To maintain a consistent concentration of active this compound throughout a long-term cell culture experiment.
Methodology:
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Cell Seeding: Seed cells at a lower density to prevent them from reaching confluency before the end of the experiment.
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Initial Treatment: Add fresh cell culture medium containing the desired final concentration of this compound to the cells.
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Media Replenishment: Every 48-72 hours, carefully remove the old medium and replace it with fresh, pre-warmed medium containing the same concentration of this compound.
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Monitoring: Regularly monitor the cells for any morphological changes or signs of toxicity.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free Medium (% Remaining) |
| 0 | 100 | 100 | 100 |
| 8 | 98 | 97 | 95 |
| 24 | 92 | 90 | 85 |
| 48 | 85 | 81 | 72 |
| 72 | 78 | 73 | 60 |
Table 2: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| DMSO | >50 |
| Ethanol | ~10 |
| PBS (pH 7.4) | <0.1 |
Mandatory Visualizations
Caption: this compound signaling pathway via the S1P1 receptor.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Optimizing Cell-Based Assays with CYM5181
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CYM5181, a selective S1P1 receptor agonist, in cell-based assays. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel, potent agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR).[1] It is crucial to note that this compound is selective for S1P1 and should not be confused with agonists for other S1P receptor subtypes.
Q2: What are the typical incubation times for this compound in cell-based assays?
Optimal incubation time is assay-dependent. For a cAMP response element (CRE) reporter assay, an incubation time of 2 hours has been used.[2] For assays measuring more rapid signaling events, such as p42/p44 MAPK phosphorylation, a shorter incubation time of 5 minutes has been shown to be effective.[2] It is always recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell type and assay readout.
Q3: What is the recommended solvent for dissolving this compound?
Like many small molecules, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3][4] It is critical to ensure the final concentration of DMSO in your cell culture medium is low (generally ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: What is the downstream signaling pathway of S1P1 activation by this compound?
Activation of the S1P1 receptor by an agonist like this compound primarily couples to the inhibitory G protein, Gαi. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, S1P1 activation can stimulate other important pathways, such as the PI3K-Akt and Ras-ERK pathways, which are involved in cell survival, proliferation, and migration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak response to this compound | Cell line does not express sufficient S1P1 receptor. | - Verify S1P1 expression in your cell line using qPCR, western blot, or flow cytometry.- Consider using a cell line known to endogenously express S1P1 or a recombinant cell line overexpressing the receptor. |
| Suboptimal incubation time. | - Perform a time-course experiment (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h) to determine the peak response for your specific assay. | |
| Incorrect this compound concentration. | - Perform a dose-response experiment to determine the EC50 in your assay system. A pEC50 of -8.47 has been reported, suggesting a potent compound. | |
| Degradation of this compound. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Minimize freeze-thaw cycles of the stock solution. | |
| Issues with assay components. | - Ensure all assay reagents are within their expiration dates and have been stored correctly.- Validate the assay with a known S1P1 agonist. | |
| High background signal | Constitutive activity of S1P1 receptor. | - This can occur in overexpression systems. Ensure you have a proper baseline measurement without any agonist. |
| Contamination of cell culture. | - Regularly test for mycoplasma contamination.- Practice good aseptic technique. | |
| Assay interference. | - Test for autofluorescence or other interference from this compound at the wavelengths used in your assay. | |
| High well-to-well variability | Inconsistent cell seeding. | - Ensure a homogenous cell suspension before and during plating.- Use a calibrated multichannel pipette and be consistent with your plating technique. |
| "Edge effects" on the microplate. | - Avoid using the outer wells of the plate, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to create a humidity barrier. | |
| Incomplete mixing of this compound. | - Gently mix the plate after adding the compound to ensure even distribution. | |
| Unexpected or off-target effects | This compound may interact with other cellular targets at high concentrations. | - While specific off-target effects for this compound are not widely documented, it is good practice to use the lowest effective concentration determined from your dose-response curve.- Consider using an S1P1 antagonist to confirm that the observed effect is mediated by the S1P1 receptor. |
| Solvent (DMSO) toxicity. | - Ensure the final DMSO concentration is below the tolerance level of your cell line (typically ≤ 0.5%).- Run a vehicle control with the same DMSO concentration to assess solvent effects. |
Experimental Protocols
cAMP Response Element (CRE) Reporter Gene Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production upon S1P1 activation by this compound.
Materials:
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CHO-K1 cells stably co-expressing human S1P1 and a CRE-β-lactamase reporter gene
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Assay medium: Phenol red-free DMEM/F12 with 0.1% BSA
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This compound stock solution (e.g., 10 mM in DMSO)
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Forskolin solution
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cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based)
Procedure:
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Cell Plating: Seed the cells in a 96-well or 384-well plate at a density optimized for your cell line and allow them to attach overnight.
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Compound Preparation: Prepare serial dilutions of this compound in assay medium. Also, prepare a forskolin solution at a concentration that will yield a submaximal response (e.g., EC80).
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Compound Addition: Carefully remove the culture medium from the cells and add the diluted this compound solutions.
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Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
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Forskolin Stimulation: Add the forskolin solution to all wells except the negative control and incubate for an additional 15-30 minutes.
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Detection: Lyse the cells and measure the cAMP levels according to the manufacturer's protocol for your chosen detection kit.
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Data Analysis: Plot the response against the log concentration of this compound to determine the EC50.
p42/p44 MAPK (ERK1/2) Phosphorylation Assay
This protocol measures the activation of the ERK signaling pathway downstream of S1P1 activation.
Materials:
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Cells expressing the S1P1 receptor (e.g., HEK293, CHO)
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Serum-free medium
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell lysis buffer containing protease and phosphatase inhibitors
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Antibodies for phosphorylated ERK1/2 and total ERK1/2
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Detection system (e.g., Western blot, ELISA, or cell-based immunoassay)
Procedure:
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Cell Plating and Serum Starvation: Seed cells in an appropriate culture plate. Once they reach the desired confluency, serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.
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Compound Preparation: Prepare dilutions of this compound in serum-free medium.
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Stimulation: Add the diluted this compound to the cells and incubate for 5 minutes at 37°C.
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Cell Lysis: Immediately aspirate the medium and lyse the cells with ice-cold lysis buffer.
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Detection: Determine the levels of phosphorylated and total ERK1/2 using your chosen detection method.
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Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the log concentration of this compound to determine the EC50.
Data Presentation
Table 1: Recommended Starting Incubation Times for this compound in Various Assays
| Assay Type | Recommended Incubation Time | Reference |
| cAMP Reporter Gene Assay | 2 hours | |
| p42/p44 MAPK (ERK1/2) Phosphorylation | 5 minutes | |
| β-Arrestin Recruitment Assay | 60-90 minutes | |
| S1P1 Receptor Internalization Assay | 1 hour |
Note: These are starting recommendations. Optimal times may vary depending on the cell line and specific assay conditions.
Mandatory Visualizations
S1P1 Receptor Signaling Pathway
Caption: S1P1 receptor signaling cascade initiated by this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining the optimal incubation time.
References
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of CYM5181 and SEW2871
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize the key quantitative data for CYM5181 and SEW2871, providing a clear comparison of their in vitro and in vivo activities.
Table 1: In Vitro Potency of S1P₁ Agonists
| Compound | Agonist Potency (pEC₅₀) |
| This compound | -8.47[1] |
| SEW2871 | -7.54[1] |
| CYM-5442 (optimized from this compound) | -8.91[1] |
Table 2: Comparison of In Vivo Efficacy in Animal Models
| Parameter | CYM-5442 (representing the this compound series) | SEW2871 |
| Animal Model | C57BL/6 Mice | Mice |
| Primary Efficacy Endpoint | Induction of Lymphopenia | Induction of Lymphopenia |
| Dosage | 10 mg/kg[1] | 5.5 mg/kg (ED₅₀) |
| Route of Administration | Intraperitoneal (i.p.)[1] | Oral gavage |
| Time to Effect | 5 hours | 5 hours |
| Observed Effect | 64% reduction in white blood cell count | Dose-dependent reduction in peripheral blood lymphocytes |
| Additional In Vivo Models | Acute Graft-versus-Host Disease (aGVHD) | Experimental Colitis, Alzheimer's Disease models, Skin Flap Survival, LPS-induced Lung Injury |
Signaling Pathways
Both this compound and SEW2871 are selective agonists of the S1P₁ receptor, a G protein-coupled receptor. Upon activation, they initiate a cascade of downstream signaling events that are crucial for regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes. SEW2871 has been shown to activate the ERK, Akt, and Rac signaling pathways.
References
Comparative Analysis of CYM5181's Agonist Activity at the S1P1 Receptor
This guide provides a detailed comparison of CYM5181's performance as a Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist against other prominent S1P modulators, including Fingolimod, Siponimod, and Ozanimod. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's pharmacological profile.
The modulation of S1P receptors, particularly S1P1, is a clinically validated strategy for the treatment of autoimmune diseases like multiple sclerosis.[1] Agonism at S1P1 on lymphocytes leads to the receptor's internalization, rendering the cells unresponsive to the natural ligand, S1P. This "functional antagonism" sequesters lymphocytes in secondary lymphoid organs, preventing their infiltration into the central nervous system and subsequent inflammatory damage.[1][2][3][4]
Quantitative Comparison of S1P1 Agonists
The following table summarizes the key pharmacological parameters of this compound and its comparators. Potency (EC50) values indicate the concentration of the agonist required to elicit a half-maximal response, with lower values denoting higher potency.
| Compound | Target(s) | Potency (EC50/pEC50) | Selectivity | Mechanism of Action |
| This compound | S1P1 | pEC50 = 8.47 | Selective for S1P1 | Agonist |
| Fingolimod (FTY720-P) | S1P1, S1P3, S1P4, S1P5 | - | Non-selective S1P receptor modulator | Functional Antagonist |
| Siponimod (BAF312) | S1P1, S1P5 | EC50 = 0.39 nM (S1P1) | Highly selective for S1P1/S1P5 over S1P2, S1P3, S1P4 | Functional Antagonist |
| Ozanimod (RPC1063) | S1P1, S1P5 | - | Potent S1P1 and S1P5 agonist; 27-fold selectivity for S1P1 over S1P5 | Agonist, leads to receptor internalization |
Signaling and Experimental Workflow Visualizations
To better understand the mechanisms and validation processes, the following diagrams illustrate the S1P1 signaling pathway and a typical experimental workflow for assessing agonist activity.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of S1P1 Receptor Agonists: CYM5181 vs. CYM-5442
A deep dive into the potency and efficacy of two selective sphingosine-1-phosphate receptor 1 agonists, providing researchers with critical data for informed compound selection in immunological and neurological research.
In the landscape of selective sphingosine-1-phosphate receptor 1 (S1P1) agonists, both CYM5181 and CYM-5442 have emerged as valuable research tools. This guide provides a comparative analysis of their potency and efficacy, supported by experimental data, to aid researchers in drug discovery and development.
Potency and Efficacy Comparison
CYM-5442 is a chemically optimized derivative of this compound, designed for enhanced activity at the S1P1 receptor.[1] Both compounds are potent and selective agonists of the S1P1 receptor.
| Compound | pEC50 | EC50 (nM) | Efficacy |
| CYM-5442 | 8.91 | ~1.23 | Full Agonist |
| This compound | 8.47 | ~3.39 | Full Agonist |
Potency data from a cAMP accumulation assay in CHO cells stably expressing human S1P1 and a CRE-β-lactamase reporter.[1][2]
CYM-5442 exhibits a higher potency than its predecessor, this compound, with a pEC50 of -8.91 compared to -8.47 for this compound.[1][2] Both are considered full agonists for S1P1-mediated inhibition of forskolin-stimulated cAMP production. In vivo studies have confirmed that CYM-5442 acts as a full agonist, effectively inducing lymphopenia in mice, a hallmark of S1P1 receptor activation. Specifically, CYM-5442 administration led to a 65% reduction in B-lymphocytes and an 85% reduction in T-lymphocytes.
Mechanism of Action and Signaling Pathways
S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in lymphocyte trafficking, endothelial barrier function, and other physiological processes. Upon activation by an agonist like CYM-5442 or this compound, the receptor initiates a cascade of intracellular signaling events.
CYM-5442 has been shown to activate several S1P1-dependent pathways in vitro, including:
-
Receptor Phosphorylation: Rapid and sustained phosphorylation of the S1P1 receptor.
-
Receptor Internalization: Translocation of the S1P1 receptor from the plasma membrane to intracellular vesicles.
-
Receptor Ubiquitination: Tagging of the receptor with ubiquitin, which can target it for degradation.
-
p42/p44 MAPK Activation: Stimulation of the mitogen-activated protein kinase (MAPK) signaling pathway.
Interestingly, CYM-5442 activates S1P1 through a hydrophobic pocket, distinct from the orthosteric binding site for the endogenous ligand, sphingosine-1-phosphate (S1P). This is evidenced by the fact that CYM-5442 can still activate S1P1 receptors with mutations (R120A or E121A) that abolish S1P binding and signaling.
References
Cross-Validation of CYM5181 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the S1P1 receptor agonist CYM5181 and its closely related, optimized analog, CYM-5442, across various cell lines. The data presented here is compiled from published experimental findings to facilitate an objective understanding of their cellular effects.
This compound is a novel agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in regulating a multitude of cellular processes, including cell proliferation, migration, and survival. Its successor, CYM-5442, is a chemically optimized version with enhanced potency and selectivity for S1P1. Understanding the effects of these compounds across different cell types is crucial for their potential therapeutic applications. This guide summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and workflows.
Comparative Efficacy of this compound and Analogs in Diverse Cell Lines
The following table summarizes the observed effects of this compound and its analog CYM-5442 in different cell line models. This cross-validation highlights the compounds' activity on the S1P1 receptor and their downstream functional consequences.
| Compound | Cell Line | Assay | Readout | Result (pEC50 / Effect) |
| This compound | CHO cells (stably expressing human S1P1) | Inhibition of Forskolin-Stimulated CRE Transcription | Inhibition of beta-lactamase expression | pEC50: -8.47[1] |
| CYM-5442 | CHO cells (stably expressing human S1P1) | Inhibition of Forskolin-Stimulated CRE Transcription | Inhibition of beta-lactamase expression | pEC50: -8.91[1] |
| CYM-5442 | HEK293 cells (expressing S1P1-GFP) | S1P1 Receptor Phosphorylation, Internalization, and Ubiquitylation | Time-dependent increase in phosphorylation, internalization, and ubiquitin recruitment | Full agonist activity observed[1][2] |
| CYM-5442 | Human Umbilical Vein Endothelial Cells (HUVECs) | Chemokine Expression | Downregulation of CCL2 and CCL7 mRNA | Significant downregulation[3] |
| CYM-5442 | Human Pulmonary Microvascular Endothelial Cells (HPMECs) | ICAM1 Expression (in response to Influenza A virus infection) | Inhibition of ICAM1 production | Dose and time-dependent reduction |
| CYM-5442 | Choroidal Endothelial Cells (ChECs) | Cell Viability (4-day incubation) | Decrease in cell viability | Significant decrease at 10 µM |
| CYM-5442 | Choroidal Endothelial Cells (ChECs) | Cell Migration | No significant impact (4-hour incubation) | No significant effect |
| CYM-5442 | Choroidal Endothelial Cells (ChECs) | Capillary Morphogenesis | Inhibition of branch point formation | Significant inhibition |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Figure 1: Simplified S1P1 signaling pathway activated by this compound/CYM-5442.
Figure 2: General experimental workflow for cross-validating this compound effects.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
S1P1 Receptor Activation Assay (cAMP Inhibition) in CHO Cells
This protocol is adapted from the methodology used to determine the potency of this compound.
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO) cells stably co-expressing the human S1P1 receptor and a CRE-β-lactamase reporter gene in Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and appropriate selection antibiotics (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
The following day, replace the culture medium with serum-free medium and incubate for 4-6 hours.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound to the cells and incubate for 15-30 minutes.
-
Add forskolin to all wells (except for the negative control) to a final concentration that stimulates cAMP production (e.g., 10 µM).
-
Incubate for a further 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Lyse the cells and measure the β-lactamase activity according to the manufacturer's instructions for the reporter gene assay.
-
The inhibition of forskolin-stimulated β-lactamase expression is indicative of S1P1 receptor activation (via Gi coupling, which inhibits adenylyl cyclase).
-
Plot the concentration-response curve and calculate the pEC50 value using non-linear regression.
-
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This protocol is a standard method to assess the effect of compounds on endothelial cell migration, as influenced by CYM-5442.
-
Cell Preparation:
-
Culture human endothelial cells (e.g., HUVECs) in their recommended growth medium.
-
Prior to the assay, serum-starve the cells for 4-6 hours to reduce basal migration.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium.
-
-
Assay Setup:
-
Use a Boyden chamber apparatus with inserts containing a porous membrane (e.g., 8 µm pore size).
-
To the lower chamber, add medium containing a chemoattractant (e.g., VEGF or serum) to stimulate migration.
-
In the upper chamber, add the serum-starved endothelial cell suspension, pre-treated with various concentrations of this compound or vehicle control.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C for 4-24 hours to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several microscopic fields for each condition.
-
Express the results as the percentage of migration relative to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of compounds on cell viability, as was done for ChECs treated with CYM-5442.
-
Cell Seeding and Treatment:
-
Seed the desired cell line (e.g., cancer cell line, endothelial cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
-
Incubation and Assay:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Data Quantification:
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
This guide provides a foundational comparison of this compound and its analog across different cell lines, supported by experimental data and detailed protocols. Researchers can use this information to inform their experimental design and further investigate the potential of S1P1 receptor modulation in various physiological and pathological contexts.
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CYM5181 with Other S1P Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the S1P1 receptor agonist CYM5181 with other prominent sphingosine-1-phosphate (S1P) modulators. This analysis is supported by experimental data and detailed methodologies for key assays.
Sphingosine-1-phosphate receptors (S1PRs) are a class of G protein-coupled receptors that play a pivotal role in regulating lymphocyte trafficking. Modulation of these receptors, particularly S1P receptor subtype 1 (S1P1), has emerged as a successful therapeutic strategy for autoimmune diseases like multiple sclerosis. This guide focuses on a comparative analysis of this compound, a novel S1P1 agonist, against established S1P modulators such as fingolimod, siponimod, ozanimod, and ponesimod.
Mechanism of Action: Orchestrating Lymphocyte Sequestration
The primary mechanism of action for S1P modulators involves their function as agonists at the S1P1 receptor on lymphocytes. This initial agonism leads to the internalization and subsequent degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that governs their egress from secondary lymphoid organs. This functional antagonism effectively traps lymphocytes, preventing their migration to inflammatory sites.
While all the compared modulators share this fundamental mechanism, their selectivity for different S1P receptor subtypes varies, influencing their broader pharmacological profiles and potential side effects.
Quantitative Comparison of S1P Modulators
The following tables summarize the key quantitative data for this compound and other S1P modulators, providing a basis for direct comparison of their potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of S1P Modulators
| Modulator | S1P1 EC50 / pEC50 | S1P Receptor Selectivity | Reference |
| This compound | pEC50 = -8.47 (~3.39 nM) | Selective for S1P1 | [1] |
| Fingolimod-P | - | Non-selective (S1P1, S1P3, S1P4, S1P5) | [2] |
| Siponimod | - | Selective for S1P1 and S1P5 | [2] |
| Ozanimod | - | Selective for S1P1 and S1P5 | [2] |
| Ponesimod | 5.7 nM | Highly selective for S1P1 | [3] |
Note: EC50 values represent the concentration of the modulator that elicits a half-maximal response in functional assays. pEC50 is the negative logarithm of the EC50 value.
Table 2: Comparative Pharmacokinetic Parameters
| Modulator | Elimination Half-life | Active Metabolites | Reference |
| This compound (proxy: CYM-5442) | Dose-dependent, requires ~50 nM serum concentration for lymphopenia in mice | N/A | |
| Fingolimod | 6-9 days | Yes | |
| Siponimod | ~30 hours | No | |
| Ozanimod | ~21 hours (parent), longer for metabolites | Yes | |
| Ponesimod | ~33 hours | No |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used to characterize S1P modulators.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cells overexpressing the target S1P receptor subtype are cultured and harvested. The cell membranes are then isolated through a series of centrifugation steps.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-ozanimod) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or other S1P modulators).
-
Separation and Detection: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound. The radioactivity retained on the filter is then quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound can be calculated. The Ki value represents the affinity of the compound for the receptor.
GTPγS Binding Assay
This functional assay measures the activation of G proteins following agonist binding to a G protein-coupled receptor.
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the S1P receptor of interest are prepared.
-
Assay Reaction: The membranes are incubated with the test compound at various concentrations in the presence of GDP and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Signal Detection: Agonist binding activates the G proteins, leading to the exchange of GDP for [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is measured by scintillation counting after separating the membranes from the unbound nucleotide.
-
Data Analysis: The results are plotted as a dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist.
In Vivo Lymphocyte Sequestration Assay
This assay evaluates the in vivo efficacy of S1P modulators in reducing peripheral lymphocyte counts.
-
Animal Model: Typically, mice or rats are used for these studies.
-
Drug Administration: The test compound is administered to the animals, usually orally or via injection.
-
Blood Sampling: Blood samples are collected at various time points after drug administration.
-
Lymphocyte Counting: The number of lymphocytes in the blood samples is determined using a hematology analyzer or by flow cytometry.
-
Data Analysis: The reduction in peripheral lymphocyte counts over time is calculated relative to vehicle-treated control animals to assess the extent and duration of lymphocyte sequestration.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the S1P signaling pathway, the mechanism of lymphocyte sequestration, and a typical experimental workflow.
Figure 1: Simplified S1P1 signaling pathway leading to lymphocyte egress.
Figure 2: Mechanism of lymphocyte sequestration by S1P modulators.
Figure 3: General experimental workflow for characterizing S1P modulators.
Conclusion
This compound emerges as a potent and selective S1P1 agonist. Its high potency, comparable to or exceeding that of some established S1P modulators, makes it an interesting candidate for further investigation. The data on its more potent derivative, CYM-5442, suggests the potential for a favorable pharmacokinetic profile with significant CNS penetration.
In comparison, established S1P modulators like fingolimod exhibit a lack of receptor selectivity, which may contribute to a broader range of side effects. Newer generations of S1P modulators, including siponimod, ozanimod, and ponesimod, offer improved selectivity profiles, primarily targeting S1P1 and, in some cases, S1P5. Ponesimod, in particular, demonstrates high selectivity for S1P1. The pharmacokinetic profiles also vary significantly, with newer agents generally having shorter half-lives than fingolimod, allowing for a quicker reversal of their effects upon discontinuation.
The choice of an S1P modulator for therapeutic development will depend on a careful balance of potency, selectivity, and pharmacokinetic properties. The data presented in this guide provides a foundation for researchers to make informed decisions in the ongoing development of novel S1P-based therapies.
References
Validating the Therapeutic Potential of CYM5181 in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the S1P1 receptor agonist CYM5181 with other key alternatives, supported by available experimental data. The information is intended to assist researchers in evaluating the therapeutic potential of this compound in relevant disease models.
Introduction to this compound and S1P1 Receptor Agonism
This compound is a novel agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a crucial role in regulating lymphocyte trafficking.[1][2] Agonism of S1P1 leads to the sequestration of lymphocytes in secondary lymphoid organs, preventing their infiltration into tissues and thereby mitigating inflammation. This mechanism of action has shown therapeutic promise in autoimmune diseases such as multiple sclerosis.[1][3][4] This guide compares this compound with other well-characterized S1P1 agonists: the approved drug Fingolimod (FTY720), and the experimental compounds CYM-5442 and SEW2871.
Comparative Efficacy and Potency
The following tables summarize the available quantitative data for this compound and its comparators. Direct head-to-head comparative studies for all parameters are limited; therefore, data from various studies are presented.
Table 1: In Vitro Potency of S1P1 Receptor Agonists
| Compound | pEC50 | EC50 (nM) | Assay Type |
| This compound | -8.47 | - | CRE-beta-lactamase reporter assay |
| Fingolimod (FTY720-P) | - | - | S1P1 Receptor Binding/Activation Assays |
| CYM-5442 | -8.91 | - | CRE-beta-lactamase reporter assay |
| SEW2871 | -7.54 | 13.8 | CRE-beta-lactamase reporter assay / Calcium Flux Assay |
Table 2: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Data not available | - | - |
| Fingolimod (FTY720) | Mouse | 0.3 mg/kg, daily | Significantly decreased cumulative disease score compared to vehicle. |
| CYM-5442 | Mouse | 10 mg/kg, daily | Reduced pathological features similar to Fingolimod. |
| SEW2871 | Data not available in EAE | - | Ameliorates experimental colitis in mice. |
Table 3: In Vivo Lymphocyte Sequestration
| Compound | Animal Model | Dosing | Lymphocyte Reduction |
| This compound | Data not available | - | - |
| Fingolimod (FTY720) | Pig | 1 mg/kg, i.v. | 75 ± 6% reduction in blood lymphocytes after 2 hours. |
| CYM-5442 | Mouse | 10 mg/kg | Induces short-term lymphocyte sequestration, with recovery by 24 hours. |
| SEW2871 | Mouse | - | Reduces lymphocyte numbers in blood. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective S1P(1) antagonist with efficacy in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Presynaptic Release-Regulating Sphingosine 1-Phosphate 1/3 Receptors in Cortical Glutamatergic Terminals: Adaptations in EAE Mice and Impact of Therapeutic FTY720 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Second-Generation S1P1 Agonists: CYM5181 and Beyond
A detailed guide for researchers and drug development professionals on the comparative pharmacology of emerging S1P1 receptor agonists, including CYM5181, Siponimod, Ozanimod, and Ponesimod.
The modulation of the sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal strategy in the treatment of autoimmune diseases, most notably multiple sclerosis. The first-generation S1P receptor modulator, fingolimod, demonstrated the clinical potential of this target but was limited by its non-selective profile, leading to off-target effects. This has spurred the development of second-generation S1P1 agonists with improved selectivity and safety profiles. This guide provides a comparative overview of the pharmacological properties of the novel S1P1 agonist this compound and other prominent second-generation agonists: siponimod, ozanimod, and ponesimod. The information presented is collated from various in vitro and preclinical studies to aid researchers in their drug discovery and development efforts.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound and other selected second-generation S1P1 agonists. The data, gathered from multiple independent studies, provide a quantitative basis for comparing their potency and selectivity.
Table 1: Potency of Second-Generation S1P1 Agonists at the Human S1P1 Receptor
| Compound | Potency (pEC50) | Potency (EC50 in nM) |
| This compound | 8.47 | ~3.39 |
| Siponimod | 9.34 | ~0.46 |
| Ozanimod (Active Metabolite RP-101075) | Not Reported | Sub-nanomolar |
| Ponesimod | 8.24 | 5.7 |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. The EC50 value for this compound was calculated from its reported pEC50.
Table 2: Selectivity Profile of Second-Generation S1P1 Agonists Across S1P Receptor Subtypes
| Compound | S1P1 (EC50 in nM) | S1P2 (EC50 in nM) | S1P3 (EC50 in nM) | S1P4 (EC50 in nM) | S1P5 (EC50 in nM) |
| This compound | ~3.39 | Not Reported | Not Reported | Not Reported | Not Reported |
| Siponimod | ~0.46 | >10,000 | >1,111 | ~383.7 | ~0.3 |
| Ozanimod (and its active metabolite) | Potent | Inactive | Inactive | Inactive | Potent |
| Ponesimod | 5.7 | >10,000 | >10,000 | >10,000 | Not Reported |
Note: "Inactive" or ">10,000 nM" indicates a lack of significant activity at the highest tested concentrations, demonstrating selectivity for S1P1 and, in some cases, S1P5.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to characterize these compounds, the following diagrams are provided.
Experimental Protocols
The pharmacological data presented in this guide are primarily derived from two key in vitro functional assays: the GTPγS binding assay and the β-arrestin recruitment assay. These assays are fundamental in characterizing the agonist activity of compounds targeting G protein-coupled receptors (GPCRs) like S1P1.
GTPγS Binding Assay
The GTPγS (Guanosine 5'-O-[gamma-thio]triphosphate) binding assay is a functional assay that measures the activation of G proteins coupled to a receptor of interest. Since the S1P1 receptor is coupled to Gαi, its activation by an agonist leads to the exchange of GDP for GTP on the Gαi subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a measurable radioactive signal that is proportional to the extent of receptor activation.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines overexpressing the human S1P1 receptor.
-
Assay Buffer: A typical assay buffer contains HEPES, MgCl₂, NaCl, and a protease inhibitor cocktail.
-
Reaction Mixture: The cell membranes are incubated with varying concentrations of the test compound (e.g., this compound, siponimod) in the presence of GDP.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination of Reaction: The reaction is terminated by rapid filtration through a filter plate, which separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the potency (EC50) and efficacy (Emax) of the agonist.
β-Arrestin Recruitment Assay
The β-arrestin recruitment assay is another crucial functional assay that measures a different aspect of GPCR activation. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of the receptor. This interaction is a key step in receptor desensitization and internalization, and also initiates G protein-independent signaling pathways.
General Protocol (using Enzyme Fragment Complementation):
-
Cell Line: A stable cell line is used that co-expresses the S1P1 receptor fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).
-
Cell Plating: The cells are plated in a multi-well plate and cultured to allow for adherence.
-
Compound Addition: The cells are treated with varying concentrations of the test agonist.
-
Incubation: The plate is incubated to allow for agonist-induced receptor activation and subsequent β-arrestin recruitment.
-
Detection: A substrate for the complemented enzyme is added. The recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that converts the substrate into a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The signal intensity is measured, and the data are analyzed to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
The development of second-generation S1P1 agonists represents a significant advancement in the quest for more targeted and safer immunomodulatory therapies. While direct head-to-head clinical trial data is not yet available for all these compounds, the in vitro pharmacological data presented here offer valuable insights for the research community. This compound emerges as a potent S1P1 agonist, and its further characterization alongside compounds like siponimod, ozanimod, and ponesimod will be crucial in defining their respective therapeutic potentials. The distinct selectivity profiles, particularly the activity at the S1P5 receptor for some compounds, may translate into different clinical effects, including potential neuroprotective actions. The experimental protocols outlined provide a foundational understanding of how these key pharmacological parameters are determined, enabling researchers to critically evaluate and compare data across different studies. As research in this field progresses, a deeper understanding of the structure-activity relationships and signaling consequences of these second-generation S1P1 agonists will undoubtedly pave the way for novel and improved treatments for autoimmune and other inflammatory diseases.
Benchmarking CYM5181: A Comparative Guide to Established Immunomodulatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel S1P1 receptor agonist, CYM5181, against established immunomodulatory drugs, namely Fingolimod, Siponimod, and Ozanimod. The data presented is based on preclinical findings for this compound's close analog, CYM-5442, and publicly available information on the comparator drugs.
Executive Summary
This compound, acting through its more extensively studied analog CYM-5442, demonstrates high potency and selectivity for the Sphingosine-1-Phosphate Receptor 1 (S1P1). In preclinical models, CYM-5442 shows comparable efficacy to the established immunomodulator Fingolimod in ameliorating experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. Notably, CYM-5442 induces a transient lymphopenia, a hallmark of S1P1 receptor agonists, with a shorter duration compared to Fingolimod. This suggests a potentially different pharmacokinetic and pharmacodynamic profile that may offer advantages in certain therapeutic contexts. This guide provides a detailed breakdown of the available data to aid in the evaluation of this compound's potential as a novel immunomodulatory agent.
Data Presentation
Table 1: In Vitro Potency and Selectivity of S1P1 Receptor Agonists
| Compound | Target(s) | Assay Type | EC50 (nM) | Selectivity Profile | Reference |
| CYM-5442 | S1P1 | p42/p44 MAPK Phosphorylation | 46 | Selective for S1P1 over S1P2, S1P3, S1P4, and S1P5. | [1] |
| Fingolimod-P | S1P1, S1P3, S1P4, S1P5 | [³⁵S]-GTPγS Binding | 0.3 - 0.6 | Non-selective S1P receptor agonist. | [2] |
| Siponimod | S1P1, S1P5 | [³⁵S]-GTPγS Binding | ≤300 | Selective for S1P1 and S1P5. | [2] |
| Ozanimod | S1P1, S1P5 | [³⁵S]-GTPγS Binding | ≤300 | Selective for S1P1 and S1P5. | [2] |
Note: EC50 values are from different assay types and should be compared with caution.
Table 2: In Vivo Efficacy of CYM-5442 vs. Fingolimod in a Mouse EAE Model
| Parameter | Vehicle | CYM-5442 (10 mg/kg) | Fingolimod (3 mg/kg) | Reference |
| Mean Clinical Score (Day 21) | 2.33 ± 0.10 | 0.86 ± 0.14 | 0.83 ± 0.42 | [3] |
| Lymphocyte Sequestration (3h post-dose) | - | Significant Reduction | Significant Reduction | |
| Lymphocyte Recovery (24h post-dose) | - | Near Baseline | Sustained Lymphopenia | |
| Plasma IL-17 Reduction (Day 23) | - | Significant Reduction | Significant Reduction | |
| Plasma IL-1β Reduction (Day 23) | - | Significant Reduction | Significant Reduction |
Signaling Pathways and Experimental Workflows
Experimental Protocols
S1P1 Receptor Internalization Assay (Flow Cytometry)
This protocol is adapted from methodologies used to assess S1P1 receptor internalization upon agonist stimulation.
1. Cell Preparation:
-
Culture a suitable cell line expressing tagged S1P1 receptors (e.g., CHO or HEK293 cells with HA- or GFP-tagged S1P1) in appropriate media.
-
Harvest cells and resuspend in assay buffer (e.g., HBSS with 1% BSA).
2. Agonist Treatment:
-
Aliquot cells into tubes or a 96-well plate.
-
Add varying concentrations of this compound or comparator drugs. Include a vehicle control.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor internalization.
3. Antibody Staining:
-
Wash the cells with cold PBS to stop internalization.
-
For HA-tagged receptors, incubate the cells with a primary anti-HA antibody on ice.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody on ice.
-
For GFP-tagged receptors, the fluorescence of the tagged receptor can be directly measured.
4. Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of the cell surface S1P1 receptor staining. A decrease in MFI in treated cells compared to control cells indicates receptor internalization.
p42/p44 MAPK (ERK1/2) Phosphorylation Assay (Western Blot)
This protocol outlines the steps to measure the activation of a key downstream signaling pathway of the S1P1 receptor.
1. Cell Culture and Stimulation:
-
Seed cells (e.g., CHO-K1 or HEK293 cells) in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for a defined period (e.g., 4-16 hours) to reduce basal signaling.
-
Treat the cells with different concentrations of this compound or comparator drugs for a short duration (e.g., 5-15 minutes).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
4. Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated p42/p44 MAPK overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p42/p44 MAPK.
In Vivo Lymphocyte Sequestration Assay
This assay measures the ability of S1P1 receptor agonists to induce lymphopenia in mice.
1. Animal Dosing:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Administer this compound or comparator drugs via an appropriate route (e.g., intraperitoneal or oral gavage). Include a vehicle control group.
2. Blood Collection:
-
Collect a small volume of peripheral blood from the tail vein or saphenous vein at baseline and at various time points after drug administration (e.g., 3, 6, 12, 24 hours).
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
3. Red Blood Cell Lysis and Staining:
-
Lyse the red blood cells using a lysis buffer.
-
Wash the remaining white blood cells.
-
Stain the cells with a cocktail of fluorescently labeled antibodies to identify lymphocyte subpopulations (e.g., anti-CD4 for helper T cells, anti-CD8 for cytotoxic T cells, and anti-B220 for B cells).
4. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Quantify the percentage and absolute number of different lymphocyte subsets in the blood.
5. Data Analysis:
-
Calculate the change in lymphocyte counts from baseline for each treatment group at each time point.
-
Compare the extent and duration of lymphopenia induced by this compound with the comparator drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 3. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of S1P1 Agonist-Induced Lymphopenia: A Comparative Analysis of CYM5181 and Alternatives
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comparative analysis of the lymphopenia induced by the sphingosine-1-phosphate receptor 1 (S1P1) agonist CYM5181 and its more extensively studied successor, CYM-5442, alongside other clinically relevant S1P receptor modulators. Due to the limited publicly available data on this compound, this guide will utilize data from its chemically optimized version, CYM-5442, as a primary reference point for comparison, a common practice in early-stage drug development analysis.
Lymphopenia, a reduction in the number of circulating lymphocytes, is a hallmark effect of S1P1 receptor agonists. This class of compounds effectively sequesters lymphocytes in secondary lymphoid organs, preventing their egress into the peripheral blood and central nervous system. This mechanism is therapeutically exploited in autoimmune diseases such as multiple sclerosis. Here, we compare the quantitative data, experimental protocols, and underlying signaling pathways of several S1P1 receptor modulators to assess the reproducibility of their lymphopenic effects.
Quantitative Comparison of Lymphopenia Induced by S1P Receptor Modulators
The following table summarizes the quantitative effects of various S1P receptor modulators on peripheral blood lymphocyte counts across different studies. This data provides a basis for comparing the potency and duration of action of these compounds.
| Compound | Species | Dose | Route of Administration | Time Point | % Reduction in Lymphocytes | Reference |
| CYM-5442 | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | 4 hours | T-cells: ~85%, B-cells: ~65% | [1] |
| CYM-5442 | Mouse | 10 mg/kg | i.p. | 24 hours | Recovered to pre-treatment levels | [1] |
| Fingolimod (FTY720) | Mouse | 0.2 mg/kg | i.p. | 48 hours | Sustained maximal lymphopenia | [1] |
| Fingolimod (FTY720) | Human | 0.5 mg | Oral | 6 months | Steady state reduction to ~0.48 GPT/L | [2][3] |
| Siponimod | Human | 2 mg | Oral | 1 month | Grade 4 lymphopenia in 8.5% of patients | |
| Ozanimod | Human | 0.92 mg | Oral | 3 months | ~45% reduction from baseline | |
| Ponesimod | Human | 20 mg | Oral | 24 weeks | ~65% reduction from baseline |
Signaling Pathway of S1P1 Receptor-Mediated Lymphopenia
S1P1 receptor agonists induce lymphopenia by functionally antagonizing the natural egress of lymphocytes from secondary lymphoid organs. The binding of an agonist to the S1P1 receptor on lymphocytes leads to the internalization and degradation of the receptor, rendering the cell unresponsive to the endogenous S1P gradient that normally guides its exit.
References
- 1. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real World Lab Data: Patterns of Lymphocyte Counts in Fingolimod Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Real World Lab Data: Patterns of Lymphocyte Counts in Fingolimod Treated Patients [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of CYM5181: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of CYM5181, a novel S1P1 agonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a step-by-step disposal plan based on established best practices for hazardous chemical waste management.
It is imperative to always consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer before handling or disposing of any chemical. The SDS contains detailed information crucial for safety, including physical and chemical properties, hazards, and specific disposal instructions.
Quantitative Data for Disposal
The following table should be populated with data from the official this compound Safety Data Sheet. This information is critical for a complete and accurate risk assessment and disposal plan.
| Data Point | Value | Units | Source (SDS Section) |
| pH (if in solution) | |||
| Recommended Neutralizing Agent | |||
| Concentration Limits for Sewer Disposal | |||
| Incompatible Materials for Storage/Disposal | |||
| Recommended Container Type |
Experimental Protocol for Proper Disposal
This protocol outlines a general procedure for the disposal of this compound. It should be adapted based on the specific guidelines found in the manufacturer's SDS and local environmental regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
2. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous chemical waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
3. Waste Collection and Containerization:
-
Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and shatter-resistant container.
-
The container must be compatible with the solvent used to dissolve this compound.
-
Never fill a liquid waste container to more than 80% of its capacity to allow for vapor expansion.
-
4. Waste Labeling:
-
Clearly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
-
5. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
6. Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: A workflow diagram outlining the key steps for the proper disposal of this compound.
Personal protective equipment for handling CYM5181
Disclaimer: This document provides essential safety and logistical information for handling CYM5181 based on general laboratory safety principles for research chemicals. A specific Safety Data Sheet (SDS) for this compound containing detailed quantitative hazard data is not publicly available. Therefore, this compound should be handled with the utmost caution as a substance of unknown toxicity. The information provided here is intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel.
This compound is a novel agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor involved in crucial physiological processes, including immune cell trafficking.[1] As a potent bioactive molecule intended for research purposes only, meticulous adherence to safety protocols is imperative to mitigate potential risks to laboratory personnel.
Personal Protective Equipment (PPE) and Engineering Controls
Given the lack of specific toxicity data, a conservative approach to personal protection is required. The following table summarizes the recommended PPE and engineering controls for handling this compound.
| Control Type | Equipment/Practice | Purpose |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation exposure to the powdered compound and any aerosols generated during solution preparation. |
| Eyewash Station and Safety Shower | For immediate decontamination in case of accidental contact. | |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant Gloves (e.g., Nitrile) | To prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. | If weighing or handling outside of a fume hood is unavoidable, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, eye protection) when unpacking.
-
Verify that the container is properly labeled and sealed.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, consult the supplier's recommendations, which may include refrigeration or freezing.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound. All steps must be performed inside a chemical fume hood.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Calibrated analytical balance
-
Chemical-resistant weigh paper or boat
-
Micropipettes and sterile, filtered tips
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the desired amount of this compound powder onto a tared weigh paper or boat using a calibrated analytical balance.
-
Transfer: Transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Solubilization: Add the calculated volume of the appropriate solvent to the tube to achieve the desired stock concentration.
-
Mixing: Vortex or sonicate the solution until the compound is fully dissolved. Visually inspect for any undissolved particulates.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution as recommended for the compound, often at -20°C or -80°C to maintain stability.
Disposal Plan
All waste generated from handling this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused or waste solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.
Disposal Procedure:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound or its solutions down the drain or in regular trash.
Signaling Pathway of S1P1 Receptor Agonists
This compound acts as an agonist for the S1P1 receptor. Upon binding, it initiates a signaling cascade that plays a crucial role in regulating immune cell trafficking.[1] The binding of an agonist like this compound to the S1P1 receptor, a G protein-coupled receptor, leads to the activation of intracellular signaling pathways.[1]
Caption: S1P1 Receptor Activation by this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
